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  • Product: D-Methionine sulfoximine
  • CAS: 21056-59-7

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Foundational

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of D-Methionine Sulfoximine

Abstract This technical guide provides a comprehensive exploration of the structural properties and stereochemistry of D-methionine sulfoximine (D-MSO), a molecule of significant interest in the fields of neuroscience an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the structural properties and stereochemistry of D-methionine sulfoximine (D-MSO), a molecule of significant interest in the fields of neuroscience and drug development. While its L-isomer, L-methionine sulfoximine, is a well-documented convulsant and an irreversible inhibitor of glutamine synthetase, the D-isomers are characterized by a notable lack of biological activity. This guide will delve into the nuanced stereochemical features that underpin this critical difference, offering researchers, scientists, and drug development professionals a detailed understanding of D-MSO's molecular architecture. We will examine its chirality, the nature of its four stereoisomers, and the structural data available from crystallographic studies of related isomers. Furthermore, this guide will present available methodologies for the synthesis and chiral separation of methionine sulfoximine isomers, alongside an analysis of its spectroscopic characteristics.

Introduction: The Significance of Stereochemistry in Methionine Sulfoximine

Methionine sulfoximine (MSO) is a synthetic amino acid analog of methionine where the sulfur atom is oxidized and imidated, creating a sulfoximine moiety. This modification introduces a new chiral center at the sulfur atom, in addition to the inherent chirality of the α-carbon of the amino acid backbone. Consequently, methionine sulfoximine exists as a mixture of four stereoisomers. The biological activity of MSO is profoundly dictated by its stereochemistry. It is the L-methionine-S-sulfoximine isomer that is responsible for the potent inhibition of glutamine synthetase and the induction of convulsive seizures[1]. In contrast, the D-isomers of methionine sulfoximine are largely considered to be biologically inactive. This stereospecificity makes D-methionine sulfoximine a valuable tool for control experiments in neuroscience research and a critical consideration in the development of any potential therapeutic agents targeting glutamine synthetase or related pathways.

Molecular Structure and Chirality

The fundamental structure of methionine sulfoximine consists of a butanoic acid backbone with an amino group at the α-position (C2) and a methylsulfonimidoyl group at the C4 position. The IUPAC name for the L-isomer is (2S)-2-Amino-4-(S-methylsulfonimidoyl)butanoic acid[2].

Dual Chiral Centers

D-methionine sulfoximine possesses two chiral centers:

  • The α-Carbon (C2): As with all α-amino acids (except glycine), the α-carbon of methionine is a stereocenter. In D-methionine sulfoximine, this center has the R configuration.

  • The Sulfur Atom: The sulfoximine group, with four different substituents (an oxygen atom, an imido group, a methyl group, and the butyl chain of the methionine backbone), is also a chiral center. This center can exist in either the R or S configuration.

The presence of these two chiral centers gives rise to four possible stereoisomers of methionine sulfoximine:

  • L-(S)-methionine sulfoximine

  • L-(R)-methionine sulfoximine

  • D-(S)-methionine sulfoximine

  • D-(R)-methionine sulfoximine

The relationship between these stereoisomers is illustrated in the following diagram:

G cluster_L L-Methionine Sulfoximine (2S) cluster_D D-Methionine Sulfoximine (2R) L(S) L-(S)-Methionine Sulfoximine L(R) L-(R)-Methionine Sulfoximine L(S)->L(R) Diastereomers D(S) D-(S)-Methionine Sulfoximine L(S)->D(S) Diastereomers D(R) D-(R)-Methionine Sulfoximine L(S)->D(R) Enantiomers L(R)->D(S) Enantiomers L(R)->D(R) Diastereomers D(S)->D(R) Diastereomers caption Stereoisomers of Methionine Sulfoximine

Stereoisomers of Methionine Sulfoximine

Structural Properties from Crystallographic Studies

While a crystal structure specifically for D-methionine sulfoximine is not available in the surveyed literature, a seminal study by Neidle and Rogers in 1970 detailed the crystal and molecular structure of (2S,SR)-methionine sulphoximine[3][4][5]. This corresponds to a mixture of the L-(S) and L-(R) diastereomers. This data provides the most accurate available insight into the bond lengths, angles, and overall conformation of the methionine sulfoximine molecule.

Crystallographic Data for (2S,SR)-Methionine Sulphoximine

The key crystallographic parameters for (2S,SR)-methionine sulphoximine are summarized in the table below[3][5]. It is reasonable to assume that the bond lengths and angles for the D-isomers would be very similar, with the primary difference being the spatial arrangement of the substituents around the chiral centers.

ParameterValueReference
Crystal System Orthorhombic[3][5]
Space Group P212121[3][5]
Unit Cell Dimensions a = 5.33 Å, b = 7.16 Å, c = 21.50 Å[3][5]

Note: Detailed atomic coordinates and individual bond lengths/angles were not available in the provided search snippets and would require accessing the full publication.

The conformation of the molecule in the crystalline state is influenced by intermolecular hydrogen bonding, a common feature in amino acid crystal structures.

Synthesis and Chiral Separation

The synthesis of methionine sulfoximine generally involves a two-step process: the oxidation of methionine to methionine sulfoxide, followed by imination of the sulfoxide. The stereochemical outcome of these reactions is critical in obtaining the desired D-isomers.

General Synthetic Approach

A common method for the preparation of methionine sulfoximine involves the reaction of methionine sulfoxide with an azide source, such as sodium azide, in the presence of a strong acid like sulfuric acid[6].

G D-Methionine D-Methionine D-Methionine_Sulfoxide D-Methionine_Sulfoxide D-Methionine->D-Methionine_Sulfoxide Oxidation (e.g., H₂O₂) D-Methionine_Sulfoximine D-Methionine_Sulfoximine D-Methionine_Sulfoxide->D-Methionine_Sulfoximine Imination (e.g., NaN₃, H₂SO₄) caption General Synthetic Pathway to D-Methionine Sulfoximine

General Synthetic Pathway to D-Methionine Sulfoximine

Protocol 4.1.1: General Synthesis of Methionine Sulfoximine (adapted from general principles)

This protocol describes the general chemical synthesis of methionine sulfoximine. Stereochemical control at the sulfur center is often not achieved in this direct approach, leading to a mixture of diastereomers.

  • Oxidation of D-Methionine:

    • Dissolve D-methionine in an appropriate solvent (e.g., water or acetic acid).

    • Add an oxidizing agent, such as hydrogen peroxide, dropwise while controlling the temperature.

    • Monitor the reaction for completion (e.g., by TLC).

    • Isolate the D-methionine sulfoxide product, which will be a mixture of (R)- and (S)-sulfoxides.

  • Imination of D-Methionine Sulfoxide:

    • Dissolve the D-methionine sulfoxide in a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum) under anhydrous conditions.

    • Carefully add a solid alkali metal azide (e.g., sodium azide) in portions, maintaining the reaction temperature between 25-50°C.

    • After the reaction is complete, the resulting methionine sulfoximine hydrogen sulfate can be purified by ion-exchange chromatography[6].

Chiral Separation of D-Methionine Sulfoximine Diastereomers

Due to the formation of diastereomers during synthesis, a robust separation method is essential to isolate the individual D-(S) and D-(R) isomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for this purpose.

Protocol 4.2.1: Chiral HPLC Separation of D-Methionine Sulfoximine Diastereomers (Method Development Guide)

This is a general guide for developing a chiral HPLC method, as a specific, validated protocol for D-methionine sulfoximine was not found in the provided literature. The principles are based on methods for separating related chiral amino acids.[7][8]

  • Column Selection:

    • Employ a chiral stationary phase suitable for the separation of underivatized amino acids. Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin or vancomycin selector, are often effective. An Astec® CHIROBIOTIC® T column is a good starting point[7][9].

  • Mobile Phase Selection:

    • A polar organic or reversed-phase mobile phase is typically used.

    • Initial Mobile Phase Composition: A mixture of methanol and water (e.g., 70:30 v/v) with a small amount of an acidic modifier (e.g., 0.02% formic acid) to control the ionization state of the amino acid[7].

    • Optimization: Vary the ratio of the organic modifier and the aqueous phase. The retention on CHIROBIOTIC phases can sometimes exhibit a "U-shaped" profile, with high retention at both high and low organic modifier concentrations[7]. Adjusting the type and concentration of the acidic or basic modifier can also significantly impact selectivity.

  • Detection:

    • As methionine sulfoximine lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) is typically used[7].

  • Sample Preparation:

    • Dissolve the mixture of D-methionine sulfoximine diastereomers in the mobile phase at a suitable concentration (e.g., 1 mg/mL)[7].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum of methionine sulfoximine is expected to show characteristic signals for the methyl group attached to the sulfur, the methylene groups of the butyl chain, and the α-proton. In a study of L-methionine sulfoximine isolated from a natural source, the following signals were reported: a triplet for the α-proton (H-2) at ~3.90 ppm, two multiplets for the methylene protons (H-3 and H-4) at ~3.47 and ~2.39 ppm, and a singlet for the S-methyl group at ~3.17 ppm[10][11]. The downfield shift of the S-methyl protons is indicative of the electron-withdrawing nature of the sulfoximine group[10].

  • 13C NMR: The carbon NMR spectrum provides information about the carbon skeleton. For the aforementioned L-methionine sulfoximine, signals were observed for the carbonyl carbon (C-1) at ~175.8 ppm, the α-carbon (C-2) at ~55.9 ppm, the methylene carbons (C-3 and C-4) at ~28.6 and ~54.9 ppm respectively, and the S-methyl carbon at ~44.0 ppm[10][11].

Infrared (IR) Spectroscopy

The IR spectrum of methionine sulfoximine will exhibit characteristic absorption bands for its functional groups. The IR spectra of the L-(R) and L-(S) diastereomers show differences in the fingerprint region (1460-650 cm-1), which can be used for their differentiation[11]. Key expected absorptions include those for the N-H stretching of the amino and imido groups, C-H stretching of the alkyl chain, the C=O stretching of the carboxyl group, and S=O and S=N stretching of the sulfoximine moiety.

Biological Inactivity of D-Methionine Sulfoximine

The biological effects of methionine sulfoximine are exquisitely stereospecific. Extensive research has demonstrated that only the L-methionine-S-sulfoximine isomer is an effective inhibitor of glutamine synthetase and a potent convulsant[1]. Studies have shown that D-methionine-SR-sulfoximine (a mixture of the D-diastereomers) does not induce convulsions in mice[1]. This lack of activity is attributed to the inability of the D-isomers to bind effectively to the active site of glutamine synthetase. The enzyme's active site is highly stereoselective, and the spatial arrangement of the functional groups in the D-isomers prevents the necessary interactions for inhibition.

G cluster_L L-Isomers cluster_D D-Isomers L-S-MSO L-(S)-MSO Glutamine_Synthetase Glutamine_Synthetase L-S-MSO->Glutamine_Synthetase Strong Inhibition L-R-MSO L-(R)-MSO L-R-MSO->Glutamine_Synthetase Weak/No Inhibition D-S-MSO D-(S)-MSO D-S-MSO->Glutamine_Synthetase No Inhibition D-R-MSO D-(R)-MSO D-R-MSO->Glutamine_Synthetase No Inhibition caption Stereospecific Inhibition of Glutamine Synthetase

Stereospecific Inhibition of Glutamine Synthetase

Conclusion

D-methionine sulfoximine represents a fascinating case study in the importance of stereochemistry in biological activity. While structurally very similar to its convulsant L-isomer, the specific arrangement of atoms in three-dimensional space renders it biologically inert with respect to glutamine synthetase inhibition. This guide has provided a detailed overview of the structural and stereochemical properties of D-methionine sulfoximine, drawing upon the available literature for crystallographic, synthetic, and spectroscopic data. Although specific experimental data for the D-isomers are sparse, by analogy with the L-isomers and related compounds, a clear picture of its molecular architecture emerges. For researchers in drug development and neuroscience, a thorough understanding of these properties is essential for the design of stereospecifically targeted molecules and for the use of D-methionine sulfoximine as a crucial negative control in experimental studies.

References

  • Neidle, S., & Rogers, D. (1970). Crystal and molecular structure of (2S,SR)-methionine sulphoximine. Journal of the Chemical Society B: Physical Organic, 694-699. [Link]

  • Rowe, W. B., & Meister, A. (1970). Identification of L-methionine-S-sulfoximine as the convulsant isomer of methionine sulfoximine. Proceedings of the National Academy of Sciences of the United States of America, 66(2), 500–506. [Link]

  • PubChem. (n.d.). Methionine Sulfoximine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Methionine sulfoximine. [Link]

  • Google Patents. (1971). Process for the preparation of methionine sulfoximine. (U.S.
  • Chula Digital Collections. (1993). Absolute Configuration of L-Methionine sulfoximine as a Toxic Principle in Cnestis palala (Lour.) Merr. Chemical and Pharmaceutical Bulletin, 41(2), 388-390. [Link]

  • Giglio, J., Zoppolo, G., & Engler, H. (2018). HPLC with the chiral column. a) The resolution of the standard D, L... ResearchGate. [Link]

  • ResearchGate. (n.d.). Separation of D,L-methionine on Chloro-E-CSP column with different... [Link]

Sources

Exploratory

An In-depth Technical Guide on the Role of D-Methionine Sulfoximine in Nitrogen Metabolism Research

This guide provides an in-depth technical overview of Methionine Sulfoximine (MSO) and its stereoisomers, with a particular focus on the role of D-Methionine Sulfoximine in the context of nitrogen metabolism research. It...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of Methionine Sulfoximine (MSO) and its stereoisomers, with a particular focus on the role of D-Methionine Sulfoximine in the context of nitrogen metabolism research. It is intended for researchers, scientists, and drug development professionals who are looking to understand and utilize this powerful biochemical tool.

Section 1: The Linchpin of Nitrogen Assimilation: Glutamine Synthetase

Nitrogen is an essential element for all life, forming the backbone of amino acids, nucleic acids, and other critical biomolecules. The assimilation of inorganic nitrogen, primarily in the form of ammonium (NH₄⁺), into these organic compounds is a fundamental biological process.[1][2][3] Central to this pathway in the vast majority of organisms—from bacteria to plants and animals—is the enzyme Glutamine Synthetase (GS) (EC 6.3.1.2).[4][5][6][7]

GS catalyzes the ATP-dependent condensation of glutamate and ammonium to form glutamine.[7][8] This reaction is the primary entry point for inorganic nitrogen into the organic metabolic landscape. The glutamine produced then serves as a major nitrogen donor for the synthesis of other amino acids, purines, pyrimidines, and various other nitrogen-containing compounds.[7] Given its pivotal role, the ability to modulate GS activity provides a powerful experimental lever to dissect the intricacies of nitrogen metabolism, its regulation, and its impact on cellular physiology.

Section 2: Methionine Sulfoximine: A Potent Chemical Probe for Glutamine Synthetase

Methionine Sulfoximine (MSO) is a synthetic amino acid analog that has been instrumental in elucidating the function of Glutamine Synthetase.[9] It is structurally similar to glutamate, allowing it to interact with the active site of GS. MSO is a chiral molecule, possessing two stereocenters: one at the α-carbon (leading to L and D isomers) and another at the sulfur atom (leading to S and R isomers). This results in four distinct stereoisomers:

  • L-Methionine-S-sulfoximine

  • L-Methionine-R-sulfoximine

  • D-Methionine-S-sulfoximine

  • D-Methionine-R-sulfoximine

The biological activity of MSO is highly dependent on its stereochemistry, a critical consideration for experimental design and data interpretation.

Section 3: Mechanism of Action: Irreversible Inhibition of Glutamine Synthetase by L-Methionine-S-Sulfoximine

The inhibitory action of MSO on Glutamine Synthetase is a classic example of mechanism-based, irreversible inhibition, often referred to as "suicide inhibition". The process is highly specific to one of the four stereoisomers. Extensive research has demonstrated that L-methionine-S-sulfoximine is the potent, convulsant isomer that actively inhibits GS.[8][10]

The mechanism unfolds in two key steps within the enzyme's active site:

  • Initial Competitive Binding: L-methionine-S-sulfoximine, mimicking glutamate, initially binds reversibly to the active site of GS.

  • Enzymatic Activation and Irreversible Binding: In the presence of ATP, GS catalyzes the phosphorylation of the sulfoximine nitrogen of L-methionine-S-sulfoximine.[11][12] This creates a highly stable phosphate derivative that acts as a transition-state analog.[11][12] This phosphorylated intermediate binds essentially irreversibly to the active site, thereby permanently inactivating the enzyme.[11][12]

This irreversible inhibition effectively shuts down the primary pathway of ammonium assimilation, leading to a cascade of metabolic consequences that can be experimentally observed and quantified.

G_1 cluster_Pathway Reaction Pathway Glutamate L-Glutamate Glutamine L-Glutamine Glutamate->Glutamine + NH4+ ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi L_MSO L-Methionine-S-Sulfoximine MSO_P MSO-Phosphate (Transition-State Analog) L_MSO->MSO_P Start Enzyme + Substrates Product_Release Product Release Start->Product_Release Normal Catalysis Inhibited_Enzyme Irreversibly Inhibited Enzyme Start->Inhibited_Enzyme Inhibition Pathway

Caption: Mechanism of Glutamine Synthetase inhibition by L-Methionine-S-Sulfoximine.

Section 4: The Role of D-Methionine Sulfoximine: An Inactive Stereoisomer

In stark contrast to its L-S counterpart, D-methionine sulfoximine exhibits no significant inhibitory activity towards Glutamine Synthetase . The enzyme's active site is exquisitely stereospecific, a fundamental principle of enzymology. Just as GS specifically recognizes L-glutamate over D-glutamate, it is unable to effectively bind and process the D-isomer of methionine sulfoximine.

This lack of activity makes D-methionine sulfoximine an ideal negative control in experiments designed to study the effects of GS inhibition. By comparing the biological effects of L-methionine-S-sulfoximine to those of D-methionine sulfoximine, researchers can confidently attribute the observed changes specifically to the inhibition of Glutamine Synthetase, rather than to off-target effects of the MSO molecule itself. The use of the D-isomer as a control is a hallmark of a robust and well-designed experimental protocol.

Section 5: Applications in Nitrogen Metabolism Research

The specific and potent inhibition of GS by L-MSO has made it an invaluable tool across various fields of biological research:

  • Plant Physiology: L-MSO treatment in plants leads to a rapid accumulation of intracellular ammonium and a depletion of glutamine.[13] This allows researchers to study the downstream effects of disrupted nitrogen assimilation on photosynthesis, photorespiration, and the synthesis of other amino acids.[13]

  • Microbiology: In bacteria, GS is a key regulator of nitrogen metabolism. Using L-MSO helps in understanding how bacteria sense and respond to nitrogen availability and the role of glutamine in signaling pathways.[14]

  • Neurobiology: In the brain, GS is primarily located in astrocytes and is crucial for recycling the neurotransmitter glutamate and detoxifying ammonia.[15] L-MSO is widely used to model conditions of impaired glutamate-glutamine cycling and ammonia neurotoxicity, providing insights into hepatic encephalopathy and epilepsy.[6][15][16]

  • Drug Development: While the convulsant effects of L-MSO limit its therapeutic use, its mechanism of action provides a blueprint for designing novel inhibitors of GS for antimicrobial or other therapeutic applications.[1]

Section 6: Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to optimize concentrations and incubation times for specific experimental systems.

In Vitro Glutamine Synthetase Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures GS activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[5][17]

Principle:

  • GS: Glutamate + ATP + NH₄⁺ → Glutamine + ADP + Pi

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Reagents:

  • Assay Buffer: 100 mM Imidazole-HCl, pH 7.2, 100 mM KCl, 40 mM MgCl₂

  • Substrate Solution: 200 mM L-glutamate, 20 mM ATP, 20 mM NH₄Cl

  • Coupling Enzyme Mix: 10 U/mL Pyruvate Kinase, 15 U/mL Lactate Dehydrogenase

  • NADH Solution: 5 mM NADH in assay buffer

  • Phosphoenolpyruvate (PEP) Solution: 50 mM PEP in assay buffer

  • Inhibitor Stock: 100 mM L-methionine-S-sulfoximine and 100 mM D-methionine sulfoximine in water.

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette by combining:

    • 800 µL Assay Buffer

    • 50 µL Substrate Solution

    • 50 µL PEP Solution

    • 20 µL NADH Solution

    • 10 µL Coupling Enzyme Mix

  • Add the enzyme extract (e.g., purified GS or cell lysate) to the cuvette.

  • To test inhibition, pre-incubate the enzyme extract with varying concentrations of L-MSO or D-MSO (as a negative control) for 10-15 minutes at 37°C before adding it to the reaction mixture.

  • Place the cuvette in a spectrophotometer thermostatted at 37°C.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction from the linear portion of the curve. The activity is proportional to the rate of NADH oxidation.

Induction of Nitrogen Deficiency in Cell Culture using L-MSO

This protocol describes how to use L-MSO to block nitrogen assimilation in a cell culture system, thereby mimicking a state of nitrogen starvation.

Materials:

  • Adherent or suspension cells grown in standard culture medium.

  • L-methionine-S-sulfoximine (L-MSO) stock solution (e.g., 100 mM in sterile water).

  • D-methionine sulfoximine (D-MSO) stock solution for negative control.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Culture cells to the desired confluency or density.

  • Prepare fresh culture medium containing the desired final concentration of L-MSO. A typical starting concentration is 1 mM, but this should be optimized for the specific cell line.[7]

  • Prepare a control plate with fresh medium only and another control plate with medium containing the same concentration of D-MSO.

  • Remove the old medium from the cells.

  • Wash the cells once with sterile PBS to remove residual amino acids.

  • Add the prepared media (control, L-MSO, D-MSO) to the respective plates/flasks.

  • Incubate the cells for the desired period (e.g., 6, 12, 24 hours).

  • At the end of the incubation, harvest the cells and/or the culture medium for downstream analysis (e.g., cell viability, protein extraction, metabolite analysis).

Quantification of Intracellular Ammonium Accumulation

Principle:

The Berthelot reaction is a colorimetric method for quantifying ammonia/ammonium. Ammonia reacts with hypochlorite to form monochloramine, which then reacts with phenol to produce a blue indophenol compound. The intensity of the color is proportional to the ammonia concentration.

Procedure:

  • Harvest cells treated with L-MSO and controls as described in Protocol 6.2.

  • Wash the cell pellet twice with ice-cold PBS to remove extracellular ammonia.

  • Lyse the cells using a suitable method (e.g., sonication in deionized water or freeze-thaw cycles).

  • Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Transfer the supernatant to a new tube. This is the sample for ammonia quantification.

  • Perform a protein assay (e.g., BCA) on a small aliquot of the supernatant to normalize the ammonia concentration to the total protein content.

  • Prepare a standard curve of ammonium chloride (e.g., 0-100 µM).

  • Use a commercial ammonia assay kit or prepare the Berthelot reagents to measure the ammonia concentration in the samples and standards according to the manufacturer's instructions or a standard protocol.

  • Read the absorbance at the appropriate wavelength (typically around 630 nm).

  • Calculate the ammonia concentration in the samples based on the standard curve and normalize to the protein concentration.

G_2 cluster_treatments Experimental Setup cluster_analysis Analytical Methods Start Start: Biological System (e.g., Cell Culture, Plant) Treatment Treatment Groups Start->Treatment Control Control (Vehicle) Treatment->Control L_MSO L-MSO Treatment (Active Inhibitor) Treatment->L_MSO D_MSO D-MSO Treatment (Negative Control) Treatment->D_MSO Incubation Incubation (Time Course) Harvest Harvest Samples (Cells, Tissues, Media) Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis GS_Assay GS Activity Assay Analysis->GS_Assay Ammonia_Quant Ammonia Quantification Analysis->Ammonia_Quant Metabolomics Amino Acid Profiling (HPLC) Analysis->Metabolomics Gene_Expression Transcriptomics (qPCR/RNA-Seq) Analysis->Gene_Expression Interpretation Data Interpretation & Conclusion Control->Incubation L_MSO->Incubation D_MSO->Incubation GS_Assay->Interpretation Ammonia_Quant->Interpretation Metabolomics->Interpretation Gene_Expression->Interpretation

Caption: A typical experimental workflow for studying the effects of MSO.

Section 7: Data Interpretation and Quantitative Insights

When using MSO isomers in your research, a clear understanding of the expected outcomes is crucial for accurate data interpretation.

ParameterExpected Outcome with L-MSOExpected Outcome with D-MSO (Negative Control)Rationale
Glutamine Synthetase Activity Significantly DecreasedNo Significant ChangeL-MSO is an irreversible inhibitor of GS; D-MSO is inactive.
Intracellular Glutamine Significantly DecreasedNo Significant ChangeInhibition of GS blocks the primary synthesis pathway for glutamine.
Intracellular Ammonium Significantly IncreasedNo Significant ChangeUnassimilated ammonium accumulates when GS is inhibited.
Intracellular Glutamate May Increase or DecreaseNo Significant ChangeGlutamate is no longer consumed by GS, but other pathways may be affected.

Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC₅₀) of MSO

The potency of MSO can vary depending on the source of the Glutamine Synthetase. The following table provides some reported values for context. Note that most studies use a racemic mixture (L,D-MSO) or the L-isomer.

Organism/Enzyme SourceMSO Isomer(s)Inhibition Constant (Ki / IC₅₀)Reference
Human (recombinant)L-methionine-S,R-sulfoximineKi ≈ 1.19 mM[5]
Mycobacterium tuberculosisL-methionine-S-sulfoximineIC₅₀ ≈ 51 µM[1]
Escherichia coliL-methionine-S,R-sulfoximineKi ≈ 2 µM[1]
Pea LeafL-methionine-S,R-sulfoximineKi ≈ 161 µM[1]
Sheep BrainL-methionine-S,R-sulfoximineKi ≈ 210 µM[1]

Note: The biphasic nature of MSO inhibition (initial competitive binding followed by irreversible inactivation) can complicate the determination of a true Ki value.[5] Values should be compared with an understanding of the assay conditions under which they were determined.

Section 8: Conclusion

Methionine Sulfoximine, particularly the L-S stereoisomer, is a powerful and specific tool for the in-depth study of nitrogen metabolism. Its ability to irreversibly inhibit the central enzyme, Glutamine Synthetase, allows researchers to probe the vast network of metabolic pathways that depend on nitrogen assimilation. Critically, the stereochemical inactivity of D-methionine sulfoximine provides an essential negative control, ensuring that the observed biological effects can be confidently attributed to the targeted inhibition of GS. By employing the protocols and principles outlined in this guide, researchers can effectively leverage MSO to uncover new insights into the fundamental processes of life.

References

  • Csonka, L. N., & Fraenkel, D. G. (1977). Role of Glutamine Synthetase in Nitrogen Metabolite Repression in Aspergillus nidulans. Journal of Biological Chemistry.
  • Brusilow, W. S. A., & Bame, M. (2014). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. PeerJ, 2, e333. [Link]

  • He, X., et al. (2022). Short-term inhibition of glutamine synthetase leads to reprogramming of amino acid and lipid metabolism in roots and leaves of tea plant (Camellia sinensis L.). BMC Plant Biology, 22(1), 1-16. [Link]

  • Cooper, A. J. L., & Plum, F. (2007). Possible Treatment of End-Stage Hyperammonemic Encephalopathy by Inhibition of Glutamine Synthetase. Journal of the American College of Nutrition, 26(sup5), 504S-511S. [Link]

  • Zielinska, M., et al. (2014). A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. Journal of Neuroscience Methods, 227, 85-94. [Link]

  • Rowe, W. B., & Meister, A. (1970). Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine. Proceedings of the National Academy of Sciences, 66(2), 500-506. [Link]

  • Griffith, O. W., & Meister, A. (1978). Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Biochemistry, 17(14), 2955-2960. [Link]

  • Lees, G. J. (1991). The inhibition of glutamine synthetase in rat corpus striatum in vitro by methionine sulfoximine increases the neurotoxic effects of kainate and N-methyl-D-aspartate. Neuroscience Letters, 130(1), 95-98. [Link]

  • Wikipedia contributors. (2023). Methionine sulfoximine. Wikipedia, The Free Encyclopedia. [Link]

  • Jambekar, A. A. (2012). Use of methionine sulfoximine to dissect the role of glutamine synthetase and glutamine in an endotoxin induced inflammatory response in liver. Wayne State University Dissertations. [Link]

  • Brusilow, W. S. A., & Peters, T. J. (2017). Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase. Expert Opinion on Therapeutic Targets, 21(5), 461-469. [Link]

  • Mowbray, S. L., et al. (2019). Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis. Molecules, 24(19), 3465. [Link]

  • Wang, Y., et al. (2020). Mechanism‐Based Design of the First GlnA4‐Specific Inhibitors. Angewandte Chemie International Edition, 59(15), 6031-6035. [Link]

  • Raabe, W. A. (1987). Ammonia and methionine sulfoximine intoxication. Experimental Neurology, 96(3), 600-610. [Link]

  • Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(46), 13811-13817. [Link]

  • Rowe, W. B., Ronzio, R. A., & Meister, A. (1970). Identification of L-methionine-S-sulfoximine as the convulsant isomer of methionine sulfoximine. Proceedings of the National Academy of Sciences of the United States of America, 66(2), 500–506. [Link]

  • Fan, Y., et al. (2017). Methionine sulfoximine supplementation enhances productivity in GS-CHOK1SV cell lines through glutathione biosynthesis. Biotechnology Progress, 33(1), 17-25. [Link]

  • Krause, K., & Steinhart, H. (1996). Quantitative Analyses of Glutamine in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 44(7), 1768-1771. [Link]

  • Al-Ghanayem, A. A., & Al-Wabel, N. A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 324-335. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamine. [Link]

  • Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). Studies on the mechanism of inhibition of glutamine synthetase by methionine sulfoximine. Biochemistry, 8(3), 1066-1075. [Link]

  • Csapo, J., et al. (2019). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Foods, 8(3), 106. [Link]

  • Eisenberg, D., et al. (2000). Structure-function relationships of glutamine synthetases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 122-145. [Link]

  • Allen, D. K., & Young, J. D. (2016). Understanding Plant Nitrogen Metabolism through Metabolomics and Computational Approaches. Metabolites, 6(4), 36. [Link]

  • Dam, G., et al. (2023). Clearance and production of ammonia quantified in humans by constant ammonia infusion – the effects of cirrhosis and ammonia targeting treatments. Journal of Hepatology, 79(2), 340-348. [Link]

  • Dam, G., et al. (2023). Clearance and production of ammonia quantified in humans by constant ammonia infusion. Journal of Hepatology, 79(2), 340-348. [Link]

  • Lam, P., et al. (2023). Detection and Quantification of Ammonia as the Ammonium Cation in Human Saliva by 1 H NMR: A Promising Probe for Health Status Monitoring, with Special Reference to Cancer. Metabolites, 13(7), 803. [Link]

  • Baici, A. (2015). Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: New ways of analysing data. The FEBS Journal, 282(14), 2680-2691. [Link]

  • Brenchley, J. E. (1973). Effect of Methionine Sulfoximine and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes. Journal of Bacteriology, 114(2), 666-673. [Link]

  • Jander, G., & Joshi, V. (2010). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. The Plant Journal, 62(4), 702-713. [Link]

  • Ratcliffe, R. G., & Shachar-Hill, Y. (2001). NMR analysis of plant nitrogen metabolism. Progress in Nuclear Magnetic Resonance Spectroscopy, 39(2), 85-167. [Link]

  • Kanki, M., & Klionsky, D. J. (2008). Macronucleophagy maintains cell viability under nitrogen starvation by modulating micronucleophagy. The Journal of Cell Biology, 183(7), 1187-1193. [Link]

  • Singh, P., & Kumar, A. (2024). Plant Nitrogen Metabolism: Balancing Resilience to Nutritional Stress and Abiotic Challenges. Journal of Plant Growth Regulation, 1-19. [Link]

  • MP Biomedicals. (n.d.). PROTOCOL - Cell Cryopreservation Medium with 10% DMSO. [Link]

  • Canavan, J. B., et al. (2021). Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo. Frontiers in Immunology, 12, 747206. [Link]

Sources

Foundational

The Toxicity Profile and Mechanistic Utility of D-Methionine Sulfoximine in Mammalian Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary Methionine sulfoximine (MSO) is a well-characterized, mechanism-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

Methionine sulfoximine (MSO) is a well-characterized, mechanism-based inhibitor of glutamine synthetase (GS) and γ -glutamylcysteine synthetase ( γ -GCS), enzymes critical for nitrogen metabolism and oxidative stress regulation in mammalian cells. However, the biological activity of MSO is strictly stereospecific. While the L-isomer (L-methionine S-sulfoximine) acts as a potent suicide inhibitor leading to severe cytotoxicity, glutamine starvation, and glutathione depletion, the D-isomer (D-methionine sulfoximine , or D-MSO) exhibits a fundamentally different interaction with mammalian enzymatic machinery[1].

This technical guide provides an in-depth analysis of the toxicity profile of D-MSO in mammalian cell lines. By examining the structural causality behind its lack of toxicity, this whitepaper establishes D-MSO as an indispensable negative control in metabolic assays and a baseline structural analog for the rational design of pathogen-specific antimicrobials.

Part 1: Molecular Mechanisms and Enantiomeric Specificity

To understand the toxicity profile of D-MSO, one must first examine the catalytic mechanics of Glutamine Synthetase (GS). GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.

L-MSO acts as a transition-state analog of glutamate. Upon entering the GS active site, L-MSO is phosphorylated by ATP to form L-methionine sulfoximine phosphate , which binds irreversibly to the enzyme, permanently halting its activity[1]. This irreversible blockade of de novo glutamine synthesis is the primary driver of MSO-induced cytotoxicity in mammalian cells[2].

Conversely, D-methionine sulfoximine is sterically incompatible with the transition-state phosphorylation required for irreversible inhibition[3]. Computer-assisted three-dimensional mapping of the GS active site reveals that while the D-isomer can physically enter the binding pocket, its orientation prevents the critical transfer of the terminal phosphate from ATP to the sulfoximine moiety[3]. Because it cannot be phosphorylated, D-MSO dissociates from the enzyme without causing inactivation. Consequently, D-MSO fails to inhibit GS and does not induce the downstream cascade of glutamine depletion and cell death[4].

MSO_Mechanism GS Glutamine Synthetase (GS) Active Site Phos ATP-dependent Phosphorylation GS->Phos L-Isomer Present NoPhos Steric Hindrance No Phosphorylation GS->NoPhos D-Isomer Present L_MSO L-Methionine Sulfoximine (L-MSO) L_MSO->GS High Affinity Binding D_MSO D-Methionine Sulfoximine (D-MSO) D_MSO->GS Weak/Transient Binding Inhib Irreversible GS Inhibition (Cytotoxicity / Cell Death) Phos->Inhib MSO-Phosphate Formation NoInhib GS Remains Active (No Toxicity / Cell Survival) NoPhos->NoInhib Metabolically Inert

Mechanistic divergence of MSO enantiomers at the Glutamine Synthetase active site.

Part 2: Comparative Toxicity Profile in Mammalian Cells

Because D-MSO cannot inhibit GS or γ -GCS, it is functionally inert in mammalian cell culture. When applied to mammalian cell lines (e.g., HeLa, THP-1, or SK-Hep), D-MSO does not induce the "rods and rings" (RR) structures typically triggered by glutamine deprivation or L-MSO treatment[2]. Furthermore, it does not cause the glutathione depletion and subsequent oxidative stress (ferroptosis) associated with γ -GCS inhibitors like[5].

Table 1: Toxicity and Inhibition Profile of MSO Enantiomers and Analogues
CompoundTarget Enzyme(s)Mammalian CytotoxicityPrimary Cellular Effect
L-Methionine Sulfoximine (L-MSO) GS, γ -GCSHighGlutamine/Glutathione depletion, Cell death[4]
D-Methionine Sulfoximine (D-MSO) NoneNone / Negligible Metabolically inert; used as negative control [3]
L-Buthionine Sulfoximine (BSO) γ -GCS (Specific)HighSevere glutathione depletion, Ferroptosis[5]
α -Ethyl-DL-Methionine Sulfoximine GS (Specific)LowPathogen-specific antimicrobial activity

Data synthesis demonstrating the utility of D-MSO as a non-toxic baseline compared to active enantiomers and structural homologs.

Part 3: Methodological Framework – Utilizing D-MSO as a Baseline Control

In drug development and metabolic research, D-MSO is the gold-standard negative control for validating the on-target specificity of novel GS inhibitors. By treating parallel cell cultures with D-MSO, researchers can confidently rule out non-specific toxicities caused by the mere presence of high concentrations of unnatural amino acids[6].

Self-Validating Protocol: Comparative Toxicity & GS Activity Assay

Objective: To quantify the specific cytotoxic effects of a novel GS inhibitor against the inert baseline of D-MSO in mammalian cells.

Step 1: Cell Seeding and Acclimation

  • Seed mammalian cells (e.g., HeLa) in a 96-well plate at 1×104 cells/well in standard DMEM (containing 2 mM L-glutamine, 10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow for adherence and log-phase growth.

Step 2: Glutamine Deprivation (Optional Stressor)

  • Wash cells twice with PBS to remove residual extracellular glutamine.

  • Replace media with Glutamine-Deficient DMEM. Causality Note: Depriving cells of exogenous glutamine forces reliance on de novo synthesis via GS, hypersensitizing the cells to GS inhibitors and amplifying the assay's signal-to-noise ratio[2].

Step 3: Compound Administration

  • Vehicle Control: Add PBS vehicle.

  • Negative Control (D-MSO): Add D-MSO to a final concentration of 1 mM.

  • Positive Control (L-MSO): Add L-MSO to a final concentration of 1 mM.

  • Incubate for 24 to 48 hours.

Step 4: Viability and Enzymatic Readout

  • Viability (MTT Assay): Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. D-MSO wells should exhibit >95% viability relative to vehicle[6].

  • GS Activity ( γ -Glutamyl Transferase Assay): Lyse a parallel set of wells. Measure the formation of γ -glutamyl hydroxamate from L-glutamine and hydroxylamine at 540 nm. D-MSO treated lysates will show baseline GS activity, whereas L-MSO treated lysates will show near-complete inhibition[7].

Workflow Start Mammalian Cell Culture (e.g., HeLa, THP-1) GlutDep Glutamine Deprivation (Sensitization Step) Start->GlutDep Split Treatment Allocation GlutDep->Split TrtL L-MSO Treatment (Positive Control) Split->TrtL TrtD D-MSO Treatment (Negative Control) Split->TrtD TrtVeh Vehicle Control Split->TrtVeh Assay Cell Viability Assay (MTT / WST-1) TrtL->Assay GSAssay GS Activity Assay (Enzyme Kinetics) TrtL->GSAssay TrtD->Assay TrtD->GSAssay TrtVeh->Assay TrtVeh->GSAssay Analysis Data Synthesis & Comparative Analysis Assay->Analysis GSAssay->Analysis

Standardized experimental workflow for comparative toxicity profiling using D-MSO.

Part 4: Advanced Applications in Drug Development

The stark contrast in toxicity between L-MSO and D-MSO has profound implications for rational drug design. Pathogenic bacteria, such as Mycobacterium tuberculosis, rely heavily on extracellular GS to synthesize their poly-L-glutamine/glutamate cell wall structures—a critical virulence factor[8].

Because L-MSO is highly toxic to mammalian hosts (causing convulsions and hepatotoxicity), it cannot be used systemically as an antibiotic. However, by studying the exact steric reasons why D-MSO fails to inhibit mammalian GS, researchers have successfully engineered novel MSO analogs—such as α -ethyl-DL-methionine-SR-sulfoximine ( α -Et-MSO) and the organoarsenical —that selectively target bacterial GS while sparing the mammalian host[9]. In these developmental pipelines, D-MSO serves as the foundational template for a "metabolically silent" amino acid scaffold.

References

  • Rowe WB, Ronzio RA, Meister A. "Inhibition of glutamine synthetase by methionine sulfoximine. Studies on methionine sulfoximine phosphate." Biochemistry, 1969. URL:[Link]

  • Ronzio RA, Rowe WB, Meister A. "Studies on the mechanism of inhibition of glutamine synthetase by methionine sulfoximine." Biochemistry, 1969. URL:[Link]

  • Gass JD, Meister A. "Computer analysis of the active site of glutamine synthetase." Biochemistry, 1970. URL:[Link]

  • Calucho IG, et al. "Glutamine deprivation initiates reversible assembly of mammalian rods and rings." Cellular and Molecular Life Sciences, 2014. URL:[Link]

  • Griffith OW. "Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis." Journal of Biological Chemistry, 1982. URL:[Link]

  • Horwitz MA, Harth G. "Anti-microbial agents derived from methionine sulfoximine analogues." US Patent WO2004045539A2, 2004.
  • Rosen BP, et al. "Arsinothricin and methods of treating infections using arsinothricin." US Patent US11298335B2, 2022.
  • Nadar VS, et al. "Arsinothricin, an arsenic-containing non-proteinogenic amino acid analog of glutamate, is a broad-spectrum antibiotic." Communications Biology, 2019. URL:[Link]

  • Brusilow SW, et al. "Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase." Expert Review of Neurotherapeutics, 2017. URL:[Link]

  • Bode BP, et al. "Human hepatocellular carcinoma cells adapt to ASCT2 and LAT1 amino acid transporter knockdown mediated by shRNA and CRISPR-Cas9." Northern Illinois University Huskie Commons, 2020. URL:[Link]

Sources

Exploratory

Decoupling Metabolic Stress from Enzymatic Inhibition: A Technical Guide to D-Methionine Sulfoximine

Introduction: The Criticality of Stereochemistry in Metabolic Profiling In the landscape of metabolic drug development and cellular profiling, glutamine synthetase (GS) stands as a critical regulatory node. Researchers r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemistry in Metabolic Profiling

In the landscape of metabolic drug development and cellular profiling, glutamine synthetase (GS) stands as a critical regulatory node. Researchers routinely deploy methionine sulfoximine (MSO) to arrest de novo glutamine synthesis. However, as a Senior Application Scientist, I frequently encounter a critical flaw in experimental design: the failure to account for off-target amino acid stress. When utilizing racemic mixtures (DL-MSO) or isolated L-MSO without a proper stereospecific control, the experimental logic becomes vulnerable to confounding variables.

To transform a standard inhibition assay into a self-validating system , the integration of D-methionine sulfoximine (D-MSO) as a stereospecific negative control is non-negotiable. This guide dissects the physicochemical properties, mechanistic causality, and precise application of D-MSO in advanced metabolic research.

Part 1: Physicochemical Profile of D-Methionine Sulfoximine

Before deploying any compound in a biological system, its physical parameters must be understood to predict its behavior in aqueous media and its interaction with cellular membranes. D-MSO is the D-enantiomer of the well-known GS inhibitor.

Table 1: Basic Physicochemical Properties of D-Methionine Sulfoximine

PropertyQuantitative Value / Description
Chemical Name D-Methionine sulfoximine
CAS Number 21056-59-7[1]
Molecular Formula C5H12N2O3S
Molecular Weight 180.23 g/mol [1]
InChI Key SXTAYKAGBXMACB-KKFICBNWSA-N[1]
Appearance White to off-white crystalline solid
Aqueous Solubility >50 mg/mL (Zwitterionic nature ensures high solubility)
Melting Point ~234–235 °C (Decomposes)

Data synthesized from high-purity chemical inventories and structural analyses [1].

Part 2: Mechanistic Grounding & Stereochemical Causality

Why does D-MSO serve as the ultimate control? The answer lies in the highly restrictive architecture of the GS active site. GS catalyzes the condensation of glutamate and ammonia, driven by ATP hydrolysis. The active inhibitor, L-methionine-S-sulfoximine (L-MSO), perfectly mimics the tetrahedral transition state of glutamate. Once bound, L-MSO undergoes ATP-dependent phosphorylation to form L-MSO-phosphate, which irreversibly locks the enzyme [2].

Conversely, D-MSO possesses an inverted stereocenter at the alpha-carbon. Computational modeling and crystallographic data demonstrate that when D-MSO enters the binding pocket, its sulfoximine moiety is sterically misaligned with the terminal phosphate of ATP [3]. Consequently, D-MSO is not phosphorylated and fails to inhibit GS. Any phenotypic shift observed in cells treated with D-MSO is therefore definitively caused by off-target effects (e.g., competitive inhibition of amino acid transporters or non-specific kinase binding), allowing researchers to isolate the true consequences of GS inhibition.

G LMSO L-Methionine Sulfoximine GS_L Glutamine Synthetase LMSO->GS_L Binds Active Site DMSO D-Methionine Sulfoximine GS_D Glutamine Synthetase DMSO->GS_D Poor Binding Phos Phosphorylation (MSO-P) GS_L->Phos ATP + Mg2+ NoPhos Steric Hindrance (No Reaction) GS_D->NoPhos Stereomismatch Inhib Irreversible GS Inhibition Phos->Inhib Control Inactive (Negative Control) NoPhos->Control

Figure 1: Stereoselective processing of methionine sulfoximine enantiomers by Glutamine Synthetase.

Part 3: Self-Validating Experimental Methodology

Workflow Step1 1. Starvation (Gln-free media) Step2 2. Treatment (1mM D-MSO vs L-MSO) Step1->Step2 Step3 3. Incubation (24h at 37°C) Step2->Step3 Step4 4. Readout (GS Activity Assay) Step3->Step4

Figure 2: Step-by-step workflow for evaluating GS inhibition using D-MSO as a negative control.

Protocol: Stereospecific Validation of Glutamine Synthetase Inhibition

Step 1: Reagent Preparation

  • Action: Dissolve D-MSO and L-MSO independently in sterile ddH₂O to create 100 mM stock solutions.

  • Causality: MSO is highly water-soluble due to its zwitterionic amino acid backbone. Using ddH₂O instead of organic solvents like DMSO prevents solvent-induced membrane permeabilization and baseline metabolic toxicity, preserving the integrity of the cellular stress response.

Step 2: Cellular Starvation & Media Transition

  • Action: Wash the target cell line (e.g., HeLa or SK-Hep) twice with warm PBS, then transition the cells to Glutamine-free DMEM supplemented with 10% dialyzed Fetal Bovine Serum (dFBS).

  • Causality: Standard FBS contains variable micromolar concentrations of glutamine. Dialysis removes these low-molecular-weight metabolites. If exogenous glutamine is present, it will competitively exclude the sulfoximine compounds from the GS active site, yielding false negatives and dampening the assay's sensitivity.

Step 3: Stereospecific Dosing

  • Action: Treat the experimental cohort with 1 mM L-MSO and the control cohort with 1 mM D-MSO. Include a vehicle-only (ddH₂O) control.

  • Causality: A concentration of 1 mM is empirically proven to saturate the GS active site without inducing hyperosmotic stress or precipitating out of solution in physiological media [5].

Step 4: Incubation and Readout

  • Action: Incubate for 24 hours at 37°C. Harvest the cells and quantify GS activity using a colorimetric γ-glutamyl transferase assay, or assess downstream morphological effects (e.g., the assembly of cytoophidia/rods and rings).

  • Causality: A 24-hour window allows sufficient time for the depletion of pre-existing intracellular glutamine pools post-inhibition, ensuring that the measured phenotypic response is a direct consequence of de novo synthesis failure rather than immediate cytotoxicity.

References
  • Harth, G., et al. "Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis". Pathogens, 2011. URL:[Link]

  • Gass, J. D., & Meister, A. "Computer analysis of the active site of glutamine synthetase". Biochemistry, 1970. URL:[Link]

  • Carcamo, W. C., et al. "Glutamine deprivation initiates reversible assembly of mammalian rods and rings". Cellular and Molecular Life Sciences, 2013. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Chiral Separation of D- and L-Methionine Sulfoximine Stereoisomers via Crown Ether Liquid Chromatography

Introduction & Biological Significance Methionine sulfoximine (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in cellular nitrogen metabolism and a target for both antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Methionine sulfoximine (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in cellular nitrogen metabolism and a target for both antimicrobial and antineoplastic therapies. Because MSO possesses two chiral centers—the α-carbon and the sulfur atom—it exists as four distinct stereoisomers: L-(S), L-(R), D-(S), and D-(R).

Mechanistic and structural biology studies have definitively established that only the L-(S)-methionine sulfoximine diastereomer possesses the correct spatial geometry to act as a transition-state analog and inhibit GS [1][1]. Furthermore, the L-enantiomeric forms of structurally related non-proteinogenic amino acids (such as arsinothricin and phosphinothricin) dictate their broad-spectrum antibiotic and herbicidal activities [2][2]. Consequently, the precise chiral separation of D- and L-MSO is an absolute requirement for pharmacokinetic profiling, drug development, and enzymatic assays.

GS_Pathway Glu L-Glutamate GS Glutamine Synthetase (Active Enzyme) Glu->GS Binds ATP ATP ATP->GS Phosphorylates NH3 Ammonia (NH3) NH3->GS Aminates Gln L-Glutamine GS->Gln Synthesizes L_MSO L-(S)-Methionine Sulfoximine L_MSO->GS Irreversible Inhibition (Transition State Analog)

Mechanism of Glutamine Synthetase inhibition by L-(S)-Methionine Sulfoximine.

Mechanistic Principles of the Separation (E-E-A-T)

Historically, the separation of sulfoximine diastereomers (such as L-buthionine sulfoximine) relied on complex chiral solvent HPLC or tedious repeated crystallizations [3][3]. Modern analytical demands require a direct, derivatization-free approach.

This protocol utilizes a Chiral Crown Ether Stationary Phase (e.g., Daicel CROWNPAK CR(+)). The causality behind this specific chromatographic choice is rooted in supramolecular chemistry:

  • Inclusion Complex Formation: The stationary phase features a chiral 18-crown-6 ether chemically bonded to a silica support. Under highly acidic conditions (pH 1.0–2.0), the primary amine group of MSO is fully protonated (-NH 3+​ ). This ammonium ion forms a stable, hydrogen-bonded inclusion complex within the crown ether cavity.

  • Chiral Discrimination: The chiral barrier of the crown ether restricts the spatial orientation of the α-substituents (the carboxylate and the sulfoximine side chain). The D-enantiomer experiences greater steric hindrance than the L-enantiomer, leading to differential binding affinities and baseline separation.

  • Thermodynamic Causality (Temperature): The formation of the inclusion complex is an enthalpy-driven process. Lowering the column temperature (e.g., 4 °C to 10 °C) significantly enhances the rigidity of the complex, thereby amplifying the chiral recognition and improving the resolution factor (Rs). This thermodynamic behavior has been extensively validated for structural analogs of MSO, such as glufosinate [4][4].

Experimental Protocol

Materials and Reagents
  • Analytes: DL-Methionine (SR)-sulfoximine standard (Purity >98%).

  • Column: CROWNPAK CR(+) (150 mm × 4.0 mm, 5 µm) or equivalent chiral crown ether column.

  • Mobile Phase: 1.5% Formic acid in MS-grade ultrapure water (v/v). Note: Formic acid is preferred over perchloric acid if the method will be coupled to ESI-HRMS.

  • Equipment: HPLC or UHPLC system equipped with a high-precision column chiller (capable of maintaining 4–10 °C) and a UV/Vis or HRMS detector.

Sample Preparation Workflow
  • Weigh exactly 1.0 mg of the DL-MSO standard.

  • Dissolve in 1.0 mL of the mobile phase (1.5% Formic acid). Critical Step: Dissolving the sample in the highly acidic mobile phase ensures the primary amine is fully protonated prior to injection, preventing peak splitting or tailing.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm hydrophilic PTFE syringe filter into an amber HPLC vial.

HPLC_Workflow Step1 Sample Preparation (DL-MSO in 1.5% Formic Acid) Step2 Chiral Column Equilibration (CROWNPAK CR(+), 6°C) Step1->Step2 Step3 Sample Injection (10 µL) Step2->Step3 Step4 Isocratic Elution (1.5% Formic Acid, 0.4 mL/min) Step3->Step4 Step5 Detection (UV at 210 nm / HRMS) Step4->Step5 Step6 Data Analysis (Enantiomeric Excess & Resolution) Step5->Step6

Step-by-step workflow for the chiral separation of MSO using crown ether chromatography.

Chromatographic Conditions
  • Elution Mode: Isocratic

  • Mobile Phase: 1.5% Formic acid (pH ~1.5)

  • Flow Rate: 0.4 mL/min. Causality: A lower flow rate ensures adequate residence time for the host-guest inclusion complex to equilibrate within the crown ether cavity.

  • Column Temperature: 6 °C.

  • Injection Volume: 5–10 µL

  • Detection: UV at 210 nm (MSO lacks a strong chromophore; low-wavelength UV is required) or ESI-HRMS in positive ion mode.

Quantitative Data & Optimization

The thermodynamic dependency of the separation is the most critical variable. The table below summarizes the effect of column temperature on the resolution of primary amino acid analogs on a CR(+) phase, demonstrating why sub-ambient temperatures are mandatory [4][4].

Table 1: Effect of Temperature on Chiral Resolution (Rs) and Retention

Column Temperature (°C)Mobile PhaseRetention Factor ( k1​ )Resolution ( Rs​ )Peak Shape
25 °C 1.5% Formic Acid1.2< 1.0 (Co-elution)Broad / Merged
15 °C 1.5% Formic Acid1.81.4Moderate
6 °C 1.5% Formic Acid2.5> 2.0 (Baseline) Sharp

Note: On a CROWNPAK CR(+) column, the D-enantiomers of amino acids reliably elute before the L-enantiomers due to the specific steric configuration of the chiral stationary phase.

Troubleshooting & Self-Validation System

To ensure this protocol acts as a self-validating system, monitor the following parameters during your run:

  • Loss of Resolution ( Rs​ < 1.5):

    • Check Temperature: Verify the column chiller is accurately calibrated. Even a 5 °C increase can collapse the separation due to the entropy-driven disruption of the inclusion complex.

    • Check pH: The pH of the mobile phase must remain below 2.0. If the pH rises, the primary amine of MSO will partially deprotonate, preventing crown ether complexation.

  • Peak Tailing: Secondary interactions with residual silanols on the silica support can cause tailing. Ensure the ionic strength of the acidic modifier (Formic Acid) is precisely 1.5%. If tailing persists, switching to Perchloric Acid (pH 1.5) provides stronger ion-pairing, though it sacrifices MS compatibility.

  • Diastereomer Splitting (Sulfur Chirality): While D- and L- enantiomers at the α-carbon are easily separated, the L-(S) and L-(R) sulfur diastereomers may present as a slightly split peak or a single broadened peak depending on the exact column batch. To resolve the sulfur diastereomers, introduce a small percentage of organic modifier (e.g., 2–5% Methanol) to alter the solvation shell of the sulfoximine group.

References

  • Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase.PubMed (NIH).
  • Enantioselective Degradation and Chiral Stability of Glufosinate in Soil and Water Samples and Formation of 3-Methylphosphinicopropionic Acid and N-Acetyl-glufosinate Metabolites.Journal of Agricultural and Food Chemistry - ACS Publications.
  • Arsinothricin, an arsenic-containing non-proteinogenic amino acid analog of glutamate, is a broad-spectrum antibiotic.PMC (NIH).
  • Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis.PubMed (NIH).

Sources

Application

Application Note: HPLC Method Development for D-Methionine Sulfoximine Quantification

Scientific Rationale & Analyte Characterization D-methionine sulfoximine (D-MSX) is a specific stereoisomer of methionine sulfoximine. While its enantiomer, L-MSX, is ubiquitously utilized as a selection agent for glutam...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Analyte Characterization

D-methionine sulfoximine (D-MSX) is a specific stereoisomer of methionine sulfoximine. While its enantiomer, L-MSX, is ubiquitously utilized as a selection agent for glutamine synthetase (GS) systems in Chinese Hamster Ovary (CHO) cell line development, the precise quantification of D-MSX is increasingly critical for stereospecific pharmacokinetic assays, chiral purity evaluations, and residual impurity profiling in biomanufacturing[1].

The Analytical Challenge: From a chromatographic perspective, D-MSX presents a worst-case scenario for standard analysis. It is a highly polar, low-molecular-weight aliphatic amino acid derivative (MW: 180.23 Da). Crucially, it lacks a conjugated π-electron system, meaning it possesses negligible ultraviolet (UV) or fluorescence (FL) absorption above 210 nm[1]. Furthermore, its extreme hydrophilicity results in zero retention on standard reversed-phase (C18) stationary phases. When injected onto a C18 column, underivatized D-MSX elutes in the void volume ( t0​ ), a region plagued by severe ion suppression and matrix interference.

The Causality of Method Selection: To construct a self-validating and robust quantification system, the analytical scientist must alter either the analyte's chemical properties or the chromatographic environment. This leads to two primary strategies:

  • Chemical Derivatization (Fmoc-Cl): Reacting the primary amine of D-MSX with 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) covalently attaches a bulky, hydrophobic fluorophore. This nucleophilic substitution releases HCl and forms an Fmoc-D-MSX complex (MW: 402.50 Da)[2]. This achieves two goals simultaneously: it enables highly sensitive UV/Fluorescence detection and increases the hydrophobicity (LogP) of the molecule, allowing baseline resolution on standard C18 columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If derivatization introduces unacceptable variability or throughput bottlenecks, HILIC provides an orthogonal retention mechanism. By utilizing a highly polar stationary phase (e.g., pentahydroxy-tethered silica) and an organic-rich mobile phase, underivatized D-MSX partitions into an aqueous enrichment layer on the silica surface, enabling direct LC-MS/MS quantification[3],[4].

If the analytical goal requires differentiating D-MSX from L-MSX without derivatization, specialized macrocyclic glycopeptide chiral stationary phases (CSPs) coupled with LC-MS are required[5].

Decision Matrix & Analytical Workflows

To ensure optimal method selection, the following logical decision tree dictates the workflow based on instrumentation and analytical requirements.

MethodSelection Start D-Methionine Sulfoximine Quantification Strategy Chiral Enantiomeric Purity Required? (D- vs L-MSX) Start->Chiral Yes Yes Chiral->Yes No No Chiral->No ChiralLC Chiral LC-MS (e.g., Macrocyclic Glycopeptide CSP) Yes->ChiralLC Equip Available Instrumentation? No->Equip UV HPLC-UV/FLD Equip->UV MS LC-MS/MS Equip->MS Deriv Pre-Column Derivatization (Fmoc-Cl or AccQ-Tag) UV->Deriv HILIC HILIC Separation (Underivatized) MS->HILIC

Caption: Decision matrix for selecting the optimal D-MSX analytical methodology based on analytical goals.

G A Sample Matrix (CHO Cell Culture) B Protein Precipitation (Acetonitrile, 90°C) A->B C Pre-Column Derivatization (Fmoc-Cl, 55°C) B->C D RP-HPLC Separation (C18 Column) C->D E Detection & Quantification (UV 265 nm / MS) D->E

Caption: Workflow for D-methionine sulfoximine quantification via Fmoc-Cl derivatization.

Experimental Protocol A: Pre-Column Derivatization (Fmoc-Cl) with RP-HPLC

Trustworthiness & Self-Validation: Derivatization reactions are inherently sensitive to matrix effects, pH fluctuations, and reagent degradation. To make this protocol a self-validating system, it is mandatory to incorporate a structural analog, such as L-Buthionine sulfoximine (BSO), as an Internal Standard (IS)[6]. Because BSO shares the sulfoximine moiety and primary amine, it normalizes any variations in derivatization efficiency, extraction recovery, or injection volume.

Reagents & Materials
  • D-MSX Reference Standard

  • L-Buthionine sulfoximine (IS)

  • Fmoc-Cl reagent: Accurately weigh 20 mg of Fmoc-Cl and dissolve in 5 mL of Acetonitrile (Prepare fresh daily)[2].

  • 0.5 M Sodium Bicarbonate buffer (pH 8.5)

  • HPLC-grade Acetonitrile (ACN) and Water with 0.1% Formic Acid (FA)

Step-by-Step Derivatization Workflow
  • Matrix Precipitation: Transfer 100 µL of the sample (e.g., cell culture supernatant) into a 1.5 mL microcentrifuge tube. Add 100 µL of ACN containing the IS (10 µg/mL BSO)[2].

  • Thermal Denaturation: Heat the mixture at 90°C for 15 minutes using a thermoblock to ensure complete protein precipitation. Centrifuge at 12,000 × g for 20 minutes[2].

  • Alkaline Buffering: Transfer 100 µL of the clarified supernatant to a new vial. Add 100 µL of 0.5 M Sodium Bicarbonate buffer. Causality: This adjusts the microenvironment to pH 8.5, ensuring the primary amine of D-MSX is deprotonated and nucleophilic[2].

  • Derivatization: Add 100 µL of the freshly prepared Fmoc-Cl reagent. Vortex immediately.

  • Incubation: Incubate at 55°C for 5–10 minutes to drive the complex formation to completion[2].

  • Quenching & Stabilization: Add 700 µL of ACN/0.1% FA mixture to quench the reaction, neutralize the pH, and stabilize the Fmoc-D-MSX derivative for HPLC injection[2].

HPLC-UV/FLD Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent[2].

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: UV at 265 nm (For higher sensitivity, use Fluorescence: Ex 260 nm / Em 315 nm).

Table 1: Gradient Elution Profile for Fmoc-D-MSX

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)
0.00.48020
2.00.48020
8.00.44060
10.00.4595
12.00.4595
12.10.48020
15.00.48020

Experimental Protocol B: HILIC-LC-MS/MS for Underivatized D-MSX

Expertise Note: While derivatization is robust, it is time-consuming. For high-throughput environments equipped with mass spectrometry, HILIC is superior. We recommend utilizing a pentahydroxy (OH5) stationary phase. Unlike bare silica HILIC columns that suffer from unpredictable ion-exchange secondary interactions, the OH5 phase relies purely on hydrophilic partitioning, yielding sharper, more symmetrical peak shapes for highly polar sulfoximines[3],[4].

Step-by-Step Workflow
  • Sample Preparation: Dilute the sample 1:4 with cold Acetonitrile (final concentration 80% ACN) to precipitate proteins. Causality: This high organic crash not only removes proteins but precisely matches the sample diluent to the initial HILIC mobile phase conditions, preventing peak distortion and solvent-mismatch effects at the column head.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant directly to an autosampler vial for injection.

HILIC-LC-MS/MS Conditions
  • Column: Ascentis® Express OH5 (3.0 × 100 mm, 2.7 µm)[3].

  • Mobile Phase A: 100% Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid and 5 mM Ammonium Formate (pH 3.5)[3].

  • Elution: Isocratic at 75% A / 25% B[3].

  • Flow Rate: 0.4 mL/min[3].

  • Detector: MS, ESI(+), MRM Mode. D-MSX Transition: m/z 181.1 → 134.1.

Data Presentation & Method Validation Summary

To guide method selection, the expected validation parameters for both approaches are summarized below.

Table 2: Comparative Method Validation Metrics

Validation ParameterFmoc-Cl Derivatization (RP-HPLC-UV)Underivatized (HILIC-LC-MS/MS)
Linearity Range 0.5 - 100 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.15 µg/mL~0.002 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.01 µg/mL
Precision (RSD%) < 3.5%< 5.2%
Matrix Effect Mitigation High (Hydrophobic shift avoids void volume)Moderate (Requires SIL-IS for ion suppression)
Throughput Medium (Requires 15-25 min prep)High (Direct inject after ACN crash)

Conclusion

The quantification of D-methionine sulfoximine necessitates deliberate manipulation of its physicochemical properties. The Fmoc-Cl pre-column derivatization method provides a highly robust, low-cost approach for laboratories relying on optical detectors, transforming a "ghost" analyte into a highly retained, UV-active complex. Conversely, the HILIC-LC-MS/MS approach offers rapid, direct analysis by leveraging the analyte's native polarity. Both methods, when executed with appropriate internal standards, form self-validating systems that ensure absolute data integrity in biopharmaceutical and pharmacokinetic applications.

References

  • [1] Title: CN114166964A - A kind of rapid detection method of methionine sulfoxide imide - Google Patents. Source: google.com. 1

  • [3] Title: LC/MS Analysis of L-Methionine Sulfoximine and Sulfone on Ascentis ® Express OH5. Source: sigmaaldrich.com.3

  • [4] Title: Ascentis® Express HILIC Guide - Faster Analysis of Polar Compounds. Source: mz-at.de.4

  • [2] Title: Residual assay for L-Methionine sulfoximine (MSX) - Frederick National Laboratory for Cancer Research. Source: cancer.gov. 2

  • [6] Title: Determination of L-buthionin (SR)-sulfoximine, gamma-glutamylcysteine synthetase inhibitor in rat plasma with HPLC after prelabeling with dansyl chloride - PubMed. Source: nih.gov. 6

  • [5] Title: Application Notes and Protocols for the HPLC Separation of D-methionine (S)-S-oxide Diastereomers. Source: benchchem.com. 5

Sources

Method

Application Note: Preparation and Storage of D-Methionine Sulfoximine Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Metabolic engineering, neurobiology, glutamine synthetase assays, and stereospecific control studies. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Metabolic engineering, neurobiology, glutamine synthetase assays, and stereospecific control studies.

Introduction & Mechanistic Context

Methionine sulfoximine (MSO) is a widely utilized mechanism-based inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism and neurotransmitter regulation[1]. However, the pharmacological activity of MSO is highly stereospecific. The molecule possesses two chiral centers (at the alpha-carbon and the sulfoximine sulfur), resulting in four possible stereoisomers.

Extensive structural and kinetic studies have demonstrated that only L-methionine-S-sulfoximine irreversibly inhibits GS by mimicking the tetrahedral transition state of the gamma-glutamyl phosphate intermediate[2][3]. Conversely, D-methionine sulfoximine is structurally incapable of achieving the necessary spatial orientation within the GS active site[3].

Why use the D-isomer? In rigorous metabolic and neurological assays, D-methionine sulfoximine is deployed as a critical stereoisomeric negative control . It allows researchers to confidently differentiate between the specific GS-inhibitory effects of the L-isomer and any off-target or generalized toxicity caused by the sulfoximine moiety itself.

Pathway Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia (NH3) Ammonia->GS Glutamine Glutamine GS->Glutamine ATP -> ADP + Pi L_MSO L-Methionine-S-Sulfoximine (Active Inhibitor) L_MSO->GS Irreversible Inhibition D_MSO D-Methionine Sulfoximine (Negative Control) D_MSO->GS No Inhibition (Stereospecific)

Figure 1: Stereospecific interaction of methionine sulfoximine isomers with Glutamine Synthetase.

Physicochemical Properties

Understanding the physicochemical properties of D-methionine sulfoximine is essential for calculating molarity and selecting the appropriate solvent system[4].

PropertySpecification
Chemical Name D-Methionine sulfoximine
Molecular Weight 180.22 g/mol
Molecular Formula C₅H₁₂N₂O₃S
Solubility Soluble in H₂O or PBS (≥ 10 mg/mL)
Appearance White to off-white crystalline powder

Causality in Preparation & Storage

A robust protocol is not just a list of steps; it is a sequence of chemically justified decisions designed to preserve molecular integrity.

  • Solvent Selection: The amino acid backbone of D-methionine sulfoximine grants it high aqueous solubility[5]. Ultrapure water or standard Phosphate-Buffered Saline (PBS, pH 7.2–7.4) should be used. Extreme pH environments must be avoided to prevent the hydrolysis of the delicate sulfoximine group.

  • Sterilization Method: Heat sterilization (autoclaving) will thermally degrade the compound. Therefore, mechanical sterilization via a 0.22 µm Polyethersulfone (PES) filter is required. PES is specifically chosen for its low protein-binding characteristics and rapid flow rate, ensuring zero loss of the active compound.

  • Aliquoting Logic: The sulfoximine moiety is highly susceptible to structural degradation and precipitation upon repeated temperature fluctuations. Aliquoting into single-use vials prevents freeze-thaw-induced inactivation[4].

Protocol: Preparation of a 100 mM Stock Solution

Reagent Calculation Table

To prepare a 100 mM stock solution, use the following mass-to-volume ratios based on the molecular weight of 180.22 g/mol :

Desired Volume (100 mM Stock)Mass of D-Methionine Sulfoximine Required
1.0 mL 18.02 mg
5.0 mL 90.11 mg
10.0 mL 180.22 mg
Step-by-Step Methodology
  • Weighing: Accurately weigh the required mass of D-methionine sulfoximine powder using a calibrated analytical balance.

  • Solubilization: Transfer the powder to a sterile conical tube. Add the corresponding volume of room-temperature ultrapure water or PBS.

  • Agitation: Vortex the solution continuously for 1–2 minutes. If particulates remain, gently sonicate the tube in a water bath at room temperature until the solution is completely clear and homogenous[5].

  • Sterilization: Draw the dissolved solution into a sterile syringe. Attach a 0.22 µm PES syringe filter and dispense the liquid into a new, sterile container inside a biosafety cabinet.

  • Aliquoting: Immediately divide the bulk stock into single-use aliquots (e.g., 100 µL to 500 µL) in sterile, tightly sealed cryovials.

G A Weigh D-Methionine Sulfoximine Powder B Add Solvent (Ultrapure H2O or PBS) A->B Calculate Volume C Vortex / Sonicate (Until Clear) B->C Dissolve D Sterile Filtration (0.22 µm PES Filter) C->D Sterilize E Aliquot into Sterile Cryovials D->E Prevent Contamination F Storage (-20°C or -80°C) E->F Avoid Freeze-Thaw

Figure 2: Step-by-step workflow for the preparation and storage of D-methionine sulfoximine.

Storage & Stability Guidelines

Proper storage is critical to maintaining the stereochemical purity and concentration of the stock solution over time[4].

  • Short-Term Storage (Up to 1 month): Store aliquots at -20°C .

  • Long-Term Storage (Up to 6 months): Store aliquots at -80°C .

  • Usage: Thaw a single aliquot at room temperature or on ice immediately prior to use. Discard any unused portion of the thawed aliquot; do not refreeze .

Self-Validating System: Quality Control

To ensure the integrity of your experimental design, the protocol must be self-validating. Before deploying the D-methionine sulfoximine stock in pivotal cell-based or in vivo models, perform the following validation:

  • Functional Validation (The Null Hypothesis): Run a parallel in vitro glutamine synthetase activity assay using both your D-isomer stock and a verified L-isomer stock. The D-isomer stock must exhibit zero inhibitory activity[3]. If any GS inhibition is detected, it indicates that the stock is either contaminated with the L-isomer or has undergone structural degradation, and it must be discarded.

Sources

Application

Illuminating the Molecular Landscape of D-Methionine Sulfoximine: A Guide to NMR Spectroscopic Analysis

Introduction: The Significance of D-Methionine Sulfoximine D-methionine sulfoximine (D-MSO) is a pivotal molecule in neuroscience and drug development, primarily recognized as a potent and irreversible inhibitor of gluta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of D-Methionine Sulfoximine

D-methionine sulfoximine (D-MSO) is a pivotal molecule in neuroscience and drug development, primarily recognized as a potent and irreversible inhibitor of glutamine synthetase.[1][2] This enzyme plays a critical role in glutamate and ammonia metabolism in the brain, and its inhibition has significant implications for studying neurological pathways and developing therapeutic interventions for various disorders.[3][4] The unique structure of D-MSO, featuring a chiral sulfoximine group, presents a fascinating challenge for detailed chemical analysis. Understanding its three-dimensional structure, stereochemistry, and behavior in solution is paramount for elucidating its mechanism of action and for the quality control of its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for providing atomic-level insights into the structure and dynamics of molecules like D-MSO. This comprehensive guide offers detailed application notes and protocols for the thorough NMR analysis of D-MSO, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and NMR-Active Nuclei

D-methionine sulfoximine possesses several NMR-active nuclei (¹H, ¹³C, ¹⁵N) that serve as reporters of its chemical environment. The key to a successful NMR analysis lies in the precise assignment of the signals corresponding to each of these nuclei within the molecule's framework.

Caption: Molecular structure of D-methionine sulfoximine with key nuclei.

Part 1: Sample Preparation Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For D-methionine sulfoximine, which is an amino acid derivative, solubility and pH are critical parameters to control.

Rationale for Solvent Choice: Deuterium oxide (D₂O) is the solvent of choice for acquiring ¹H NMR spectra of D-MSO as it will not produce a large solvent signal that would otherwise obscure the analyte's resonances.[5] The pD (the equivalent of pH in D₂O) of the solution will significantly influence the chemical shifts of the protons near the amino and carboxyl groups due to protonation/deprotonation equilibria. For consistent and reproducible results, it is crucial to control the pD.

Protocol for NMR Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of D-methionine sulfoximine for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Dissolution: Dissolve the weighed D-MSO in 0.6-0.7 mL of D₂O (99.9% D) in a clean, small vial.[5] Gentle vortexing can aid dissolution.

  • pD Adjustment (Optional but Recommended): For achieving a specific ionization state and for comparing data across different experiments, adjust the pD. This can be done by adding microliter amounts of dilute DCl or NaOD in D₂O. A pD around 7.4 mimics physiological conditions. Remember that pD = pH meter reading + 0.4.

  • Internal Standard: Add a small, known amount of an internal standard for chemical shift referencing. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used, with its methyl signal set to 0.00 ppm.[6]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: 1D NMR Spectroscopy Protocols

One-dimensional NMR experiments are the cornerstone of structural analysis, providing fundamental information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Protocol for ¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Solvent: D₂O.

  • Temperature: 298 K (25 °C).

  • Acquisition Parameters:

    • Spectral Width (SW): ~12 ppm.

    • Number of Scans (NS): 16-64 (depending on concentration).

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of protons for accurate integration).

    • Acquisition Time (AQ): ~3-4 seconds.

Expected ¹H NMR Data and Interpretation:

The following table summarizes the expected chemical shifts and multiplicities for D-methionine sulfoximine. Note that exact chemical shifts are sensitive to pD. The data presented here is based on literature values for the L-isomer in acidic solution and serves as a guide.

Proton Approximate Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
~3.90Triplet (t)~6.11H
~2.39Multiplet (m)-2H
~3.47Multiplet (m)-2H
S-CH₃~3.17Singlet (s)-3H

Causality behind the Data:

  • The proton is a triplet due to coupling with the two adjacent Hβ protons. Its downfield shift is due to the deshielding effects of the adjacent amino and carboxyl groups.

  • The and protons appear as complex multiplets due to coupling with each other and with the Hα and Hγ protons, respectively.

  • The S-CH₃ protons appear as a singlet as there are no adjacent protons to couple with. The downfield shift compared to methionine is due to the electron-withdrawing nature of the sulfoximine group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Protocol for ¹³C NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O.

  • Temperature: 298 K (25 °C).

  • Acquisition Parameters:

    • Spectral Width (SW): ~200 ppm.

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

Expected ¹³C NMR Data and Interpretation:

The table below shows the expected chemical shifts for the carbon atoms in D-methionine sulfoximine, based on literature data for the L-isomer in acidic solution.

Carbon Approximate Chemical Shift (ppm)
COOH~175.8
~55.9
~27.1
~54.9
S-CH₃~44.0

Causality behind the Data:

  • The carboxyl carbon (COOH) is the most downfield-shifted due to the strong deshielding effect of the two oxygen atoms.

  • The is deshielded by the attached amino and carboxyl groups.

  • The is significantly downfield shifted compared to methionine due to its proximity to the electron-withdrawing sulfoximine group.

  • The S-CH₃ carbon is also deshielded by the sulfoximine group.

Part 3: 2D NMR Spectroscopy Protocols for Unambiguous Assignment

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating the complete bonding network of the molecule.

Caption: Workflow for NMR-based structural elucidation of D-MSO.

COSY (Correlation Spectroscopy)

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.

Protocol for COSY Data Acquisition:

  • Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Parameters:

    • Acquire 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Number of scans per increment: 4-8.

Expected Correlations:

  • A cross-peak between the and signals.

  • A cross-peak between the and signals.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).

Protocol for HSQC Data Acquisition:

  • Pulse Sequence: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Parameters:

    • Set the ¹³C spectral width to encompass all carbon signals.

    • Acquire 1024 data points in the ¹H dimension and 256 increments in the ¹³C dimension.

    • Number of scans per increment: 8-16.

Expected Correlations:

  • A cross-peak between the signal and the signal.

  • A cross-peak between the signals and the signal.

  • A cross-peak between the signals and the signal.

  • A cross-peak between the S-CH₃ proton signal and the S-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

Protocol for HMBC Data Acquisition:

  • Pulse Sequence: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Parameters:

    • Similar spectral widths and data points as HSQC.

    • The long-range coupling delay should be optimized for a J-coupling of ~8 Hz.

    • Number of scans per increment: 16-32.

Expected Key Correlations:

  • will show correlations to , , and COOH .

  • will show correlations to and .

  • will show correlations to , , and S-CH₃ .

  • S-CH₃ protons will show a correlation to .

Part 4: Advanced NMR Techniques for Stereochemical Analysis

D-methionine sulfoximine has two stereocenters: the α-carbon and the sulfur atom. While standard NMR techniques will not differentiate between the D- and L-enantiomers, they can potentially distinguish between the diastereomers that arise from the chirality at the sulfur atom.

Strategies for Stereochemical Determination:

  • High-Resolution 1D ¹H NMR: In some cases, the two diastereomers (if a mixture is present) may exhibit slightly different chemical shifts for protons close to the chiral sulfur center, such as the Hγ and S-CH₃ protons.

  • Chiral Derivatizing Agents (CDAs): Reacting D-MSO with a chiral derivatizing agent can create diastereomeric products that are distinguishable by NMR. This is a powerful method for determining enantiomeric purity and assigning absolute configuration.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can provide through-space correlations between protons. In a rigid conformation, specific NOEs might be observed that are unique to one diastereomer.

Conclusion: A Robust Framework for D-MSO Analysis

This guide provides a comprehensive framework for the detailed NMR spectroscopic analysis of D-methionine sulfoximine. By following these protocols, researchers can obtain high-quality, reproducible data for structural confirmation, purity assessment, and in-depth stereochemical investigation. The integration of 1D and 2D NMR techniques, coupled with a clear understanding of the underlying principles, empowers scientists to confidently characterize this important molecule and advance its application in research and drug development.

References

  • Yabuuchi, T., & Kusumi, T. (1999). NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society, 121(43), 10129-10130. Available from: [Link]

  • Steelyard Analytics, Inc. (2020). ¹³C NMR analysis of peptides and amino acids. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Tchipilov, T., Meyer, K., & Weller, M. G. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols, 6(1), 11. Available from: [Link]

  • Aachmann, F. L., Kim, H. Y., & Dikiy, A. (2009). 1H, 15N and 13C NMR assignments of mouse methionine sulfoxide reductase B2. Biomolecular NMR Assignments, 2(2), 199-201. Available from: [Link]

  • Aachmann, F. L., Kim, H. Y., & Dikiy, A. (2007). NMR assignments of 1H, 13C and 15N spectra of methionine sulfoxide reductase B1 from Mus musculus. Biomolecular NMR Assignments, 1(1), 131-133. Available from: [Link]

  • University of Nebraska - Lincoln. (2007). NMR assignments of 1H, 13C and 15N spectra of methionine su. Available from: [Link]

  • ACS Publications. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry. Available from: [Link]

  • Chula Digital Collections. (1992). Absolute Configuration of L-Methionine sulfoximine as a Toxic Principle in Cnestis palala (Lour.) Merr. Available from: [Link]

  • BMRB. (n.d.). BMRB entry bmse000044 - L-Methionine. Available from: [Link]

  • PubMed. (2008). 1H, 15N and 13C NMR assignments of mouse methionine sulfoxide reductase B2. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of Glycosyl Sulfoximines by a Highly Chemo- and Stereoselective NH- and O-Transfer to Thioglycosides. Available from: [Link]

  • Frontiers. (n.d.). Specific inhibition of glutamine synthase involved in the metabolic pathway of amino acids is associated with anti-arthritic effects of sinomenine hydrochloride. Available from: [Link]

  • PubMed. (1975). Evidence for methionine sulfoximine as a transition-state analog for glutamine synthetase from NMR and EPR data. Available from: [Link]

  • ACS Publications. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society. Available from: [Link]

  • PubMed. (2003). 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line. Available from: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • PNAS. (1998). In vivo 13C NMR measurements of cerebral glutamine synthesis as evidence for glutamate-glutamine cycling in the brain. Available from: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link]

  • PMC. (n.d.). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Available from: [Link]

  • ACS Publications. (2017). Clarifying the Catalytic Mechanism of Human Glutamine Synthetase: A QM/MM Study. Available from: [Link]

  • RSC Publishing. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science. Available from: [Link]

  • MDPI. (2014). Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis. Available from: [Link]

  • ACS Publications. (2022). Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Strategies for the stereoselective synthesis of sulfoximines. Available from: [Link]

  • PubMed. (1969). Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Available from: [Link]

Sources

Method

Advanced Mass Spectrometry Parameters and Workflows for D-Methionine Sulfoximine Detection

As a Senior Application Scientist in biopharmaceutical analysis, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight metabolites in complex matrices. D-methionine sulfoximin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in biopharmaceutical analysis, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight metabolites in complex matrices. D-methionine sulfoximine (MSX or MSO) is a prime example. While biologically critical, its physicochemical properties make it notoriously difficult to analyze using standard chromatographic approaches.

This application note synthesizes the mechanistic biology of MSX with field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols. By understanding the causality behind these analytical choices, researchers can implement self-validating, robust assays for MSX detection in cell culture media, biological fluids, or purified drug products.

Biological Context: Why Quantify MSX?

Methionine sulfoximine is an irreversible, mechanism-based inhibitor of glutamine synthetase (GS)[1]. In the biopharmaceutical industry, the GS-CHO (Chinese Hamster Ovary) expression system is the gold standard for monoclonal antibody production. Cells are transfected with a plasmid containing both the gene of interest and a GS selection marker. When MSX is added to the culture media, it competitively binds to the GS active site and is phosphorylated by ATP, forming an irreversible MSX-phosphate complex[1].

Cells lacking the highly amplified plasmid die from glutamine starvation, ensuring that only high-producing clones survive. Because MSX is a process-related impurity and a known convulsant, regulatory agencies require rigorous quantification of residual MSX in the final biological drug product to ensure patient safety[2].

MSX_Mechanism Glu Glutamate + NH3 GS Glutamine Synthetase (GS Enzyme) Glu->GS Normal Pathway Gln Glutamine (Cell Survival) GS->Gln ATP -> ADP Block GS-MSX-PO4 Complex (Irreversible Inhibition) GS->Block Phosphorylation by ATP MSX D-Methionine Sulfoximine (MSX) MSX->GS Competitive Binding

Fig 1: Mechanism of Glutamine Synthetase inhibition by D-Methionine Sulfoximine (MSX).

Analytical Strategy: The Causality of Method Selection

Note: Mass spectrometry cannot differentiate between D- and L-enantiomers without chiral chromatography. The MRM transitions and derivatization chemistries described herein apply identically to D-methionine sulfoximine, L-methionine sulfoximine, and racemic mixtures.

The fundamental challenge in MSX analysis is its high polarity (log P ≈ -3.5). If underivatized MSX is injected onto a standard C18 reversed-phase (RP) column, it elutes in the void volume. This co-elution with unretained salts and media components causes severe ion suppression in the ESI source, destroying assay sensitivity and reproducibility. To build a self-validating, trustworthy assay, we must either alter the stationary phase or alter the analyte. This leads to two orthogonal strategies:

  • Method A: Direct HILIC-MS/MS. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Ascentis Express OH5) and a highly organic mobile phase[3]. MSX partitions into the water-enriched layer on the silica surface, providing excellent retention without chemical modification[3]. This method is ideal for high-throughput screening of cell culture media.

  • Method B: Pre-column Derivatization RP-LC-MS/MS. By reacting the primary α -amino group of MSX with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), we attach a large, hydrophobic fluorenyl tag[4]. This shifts the molecule's polarity, allowing robust retention on standard C18 columns and moving the analyte away from the ion suppression zone. This method is the industry standard for high-sensitivity residual testing in purified drug products[4].

MSX_Workflow Start Sample Collection (Cell Culture Media / Drug Product) Prep Protein Precipitation (Acetonitrile, 1:3 v/v) Start->Prep Split Analytical Strategy Prep->Split HILIC Method A: Direct HILIC-MS/MS (Ascentis Express OH5) Split->HILIC High Throughput Deriv Method B: Fmoc-Cl Derivatization RP-LC-MS/MS (BEH C18) Split->Deriv High Sensitivity MS1 MRM: m/z 181.1 -> 134.0 ESI Positive Mode HILIC->MS1 MS2 MRM: m/z 403.5 -> 179.0 ESI Positive Mode Deriv->MS2 Data Data Analysis & Absolute Quantification MS1->Data MS2->Data

Fig 2: Dual orthogonal LC-MS/MS workflows for MSX quantification in bioprocessing.

Quantitative Mass Spectrometry Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for both the underivatized and Fmoc-derivatized MSX workflows using Electrospray Ionization in positive mode (ESI+).

Table 1: Optimized LC-MS/MS MRM Parameters for MSX Detection

Analyte StatePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Transition PurposeDeclustering Potential (V)Collision Energy (V)
Underivatized MSX 181.1134.0Quantifier6015
Underivatized MSX 181.156.0Qualifier6025
Fmoc-MSX 403.5179.0Quantifier8030
Fmoc-MSX 403.5157.0Qualifier8045

Data synthesis based on established bioprocessing residual assay parameters and HILIC-MS/MS profiling[4],[3].

Step-by-Step Experimental Protocols

To ensure scientific integrity, both protocols include a self-validating system suitability step. You must run a matrix blank and a known spike-in standard to verify that extraction efficiency is >80% and that no interfering isobaric peaks exist at the target retention times.

Protocol A: Direct HILIC-MS/MS (High Throughput)

Best for: In-process cell culture media monitoring.

1. Sample Preparation:

  • Aliquot 50 µL of cell culture media into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold LC-MS grade Acetonitrile (containing 1 µg/mL of an appropriate stable-isotope labeled internal standard, if available). Causality: The 1:3 aqueous-to-organic ratio precipitates proteins while perfectly conditioning the sample for HILIC injection, which requires high organic starting conditions to prevent peak broadening.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial.

2. LC-MS/MS Conditions:

  • Column: Ascentis Express OH5 (2.7 µm, 100 x 3.0 mm)[3].

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 50% B over 4 minutes. Hold at 50% B for 1 min. Return to 95% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Detection: Monitor the 181.1 134.0 m/z transition.

Protocol B: Fmoc-Cl Derivatization RP-LC-MS/MS (High Sensitivity)

Best for: Residual MSX clearance testing in purified biological drug products[4],[2].

1. Reagent Preparation:

  • Buffer: 0.5 M Sodium Bicarbonate in water (pH ~8.5).

  • Derivatizing Agent: 2 mg/mL Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) in anhydrous Acetonitrile. Prepare fresh daily.

2. Sample Preparation & Derivatization:

  • Perform protein precipitation on the biopharmaceutical sample by adding Acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes[4].

  • Transfer 100 µL of the supernatant to a clean reaction vial.

  • Add 50 µL of the 0.5 M Sodium Bicarbonate buffer. Causality: Fmoc-Cl requires a mildly alkaline environment to efficiently react with the primary amine of MSX.

  • Add 50 µL of the Fmoc-Cl solution.

  • Vortex and incubate at room temperature for 15 minutes.

  • Quenching: Add 10 µL of 1% Formic Acid in water. Causality: Lowering the pH neutralizes the unreacted Fmoc-Cl, preventing over-derivatization and stabilizing the Fmoc-MSX adduct for the LC-MS autosampler queue.

3. LC-MS/MS Conditions:

  • Column: Waters ACQUITY UPLC Peptide BEH C18 (1.7 µm, 100 x 2.1 mm)[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B. Ramp to 90% B over 5 minutes. Hold at 90% B for 1.5 minutes. Return to 10% B and equilibrate for 2.5 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Monitor the 403.5 179.0 m/z transition[4]. The 179.0 m/z product ion corresponds to the highly stable fluorenyl cation, providing exceptional signal-to-noise ratios.

References

  • L -Methionine sulfoximine 15985-39-4 - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnfiPEOWtUigx6-H0HajQG1wOpcUbHPvE4IxpU88mhyPuco0f3lJ_O1n7wrmMNvPHpLacCvFRVdlBBnhvL2utFUU33Rne2Gq_MO1bHugpoOcP6UmkA-J3_LY0KUejTub-rh-MWHxYeOl_Eh9CrgFmqXw==]
  • Residual assay for L-Methionine sulfoximine (MSX) - Frederick National Laboratory for Cancer Research. cancer.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz1lP1ljYW7wOgN7W6tO23J1BN7Z5YBVCXSSXGhZkzVxlbUh81aZ_iB6HdlWaKqAWZzFR_Fiq7QgGGnNzsiKB65cNhJms-wjYd0ey3o6dwYQFVW1immztDb6sK44RCXSRyypXvpi4EPdz1qirQyQgSmVo2]
  • CN114166964A - A kind of rapid detection method of methionine sulfoxide imide - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1uh3WP1n63gs0iDzqAeF9ivdyRft8FCGpkWJxAOHN1Oy2FZAWFXV8P11u0KbAOoshSTKffVLNz-4IjTmTTlYzX0_PQp8URCj_C93TtL6KYDy8vKu88en0Dc8uArvXRWsawR8UKCehE66A-0U=]
  • LC/MS Analysis of L-Methionine Sulfoximine and Sulfone on Ascentis® Express OH5. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFwnYLYm2CqxulUvuCB9jjS7PY6lbnwTPzzX0g4FWoCVFwoSBa_E1Uefl-XY-2IRmM1smdBPSjdYlaL2CBoNToZ4QD0GvM1jHINlhWe7bjX8Da_ViNlLoigy4AbhJbEsd0AapsMR7FfDqouBSTFxQQylAXiWaWAEMOq5igKExn35a53ENBlv5xRlySb9wIp1KgtOiD8dnHe3slpnoa7oSjV6Ou10-IKwC1fWciLQerDaBoNGEEF0fUSuFfdomsCYOefOUZTEPp6B_rpR9bCPHCX5AYKB7pWcDeOA==]
  • Methionine Sulfoximine: A Novel Anti Inflammatory Agent - Digital Commons @ Wayne State. wayne.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGGsBi-k4uP8u70Vk91339t7JhSrfx4Rdoxh4eNlVmaATdi5_oOOWZPcAXE9U7Lvw3yLcGSEYKcN0mX6oqxiFRYCHmkwRu-dOPlGXFX_CuPVODeurUCLTg8RhWtn6y70dMZkzX1SoWsHwgY85B8W8codLGMCOKOn9FGHSu69bSi20w5bO2jH__3OJVwdnA_ejtqkk_8nxc0yL_USpuhRGGa8rrdsvxUHL-]

Sources

Application

synthesis routes for high-purity D-methionine sulfoximine

Application Note: Enantioselective Synthesis and Purification of High-Purity D-Methionine Sulfoximine (D-MSO) Introduction & Mechanistic Rationale D-Methionine sulfoximine (D-MSO) is a highly specialized, non-proteinogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis and Purification of High-Purity D-Methionine Sulfoximine (D-MSO)

Introduction & Mechanistic Rationale

D-Methionine sulfoximine (D-MSO) is a highly specialized, non-proteinogenic amino acid analog utilized extensively in structural biology and drug development as a potent inhibitor of glutamine synthetase (GS)[1]. Because the spatial orientation of the sulfoximine moiety strictly dictates its binding affinity within the GS active site, achieving absolute enantiomeric purity at the α -carbon—and resolving the subsequent diastereomers at the stereogenic sulfur atom—is critical for precision biological assays[1].

Historically, the synthesis of methionine sulfoximine relied on a Schmidt-type reaction, treating methionine sulfoxide with sodium azide in a highly corrosive mixture of concentrated sulfuric acid and oleum[2]. This traditional protocol presents severe safety hazards (including the generation of explosive hydrazoic acid) and risks partial racemization of the α -carbon due to prolonged exposure to dehydrating acidic conditions[2].

To overcome these limitations, this application note details a modern, metal-free NH/O transfer protocol utilizing (diacetoxyiodo)benzene (PhI(OAc)2) and ammonium carbamate (NH2COONH4)[3].

Causality of Reagent Selection:

  • PhI(OAc)2 : Acts as a mild two-electron oxidant that generates an electrophilic iodonitrene intermediate in situ. It operates at room temperature, completely eliminating the thermal and acidic stress that causes α -carbon epimerization[3].

  • Ammonium Carbamate : Serves as a safe, solid ammonia surrogate. It slowly releases NH3 in solution, preventing the formation of undesired over-oxidation side products that frequently occur when using aqueous ammonia[3].

Synthesis Workflow & Pathway Visualization

Synthesis_Workflow Start D-Methionine (Starting Material) Reagents PhI(OAc)2 + NH2COONH4 (Methanol, 16h, 25°C) Start->Reagents Intermediate Iodonitrene Intermediate (In Situ) Reagents->Intermediate NH/O Transfer Crude Crude D-MSO (Diastereomeric Mixture) Intermediate->Crude Oxidation Purification RP-HPLC / SCX Resin (Diastereomer Resolution) Crude->Purification Workup & Quench Pure High-Purity D-MSO (Single Diastereomer >99% de) Purification->Pure Isocratic Elution

Workflow for the hypervalent iodine-mediated synthesis and purification of D-methionine sulfoximine.

Biological Context: D-MSO functions as a transition-state analog. Upon entering the glutamine synthetase active site, it undergoes ATP-dependent phosphorylation. The resulting phosphorylated sulfoximine irreversibly occludes the active site, halting the conversion of glutamate to glutamine[1].

GS_Inhibition Glu L-Glutamate + NH3 GS Glutamine Synthetase (GS) Glu->GS Endogenous Substrate Gln L-Glutamine (Cellular Pool) GS->Gln ATP Hydrolysis Phos Phosphorylated D-MSO (Transition State Analog) GS->Phos ATP-Dependent Phosphorylation DMSO D-Methionine Sulfoximine (D-MSO) DMSO->GS Competitive Binding Block Irreversible GS Inactivation Phos->Block Active Site Occlusion Block->Gln Pathway Arrest

Mechanism of glutamine synthetase inhibition by D-MSO via ATP-dependent phosphorylation.

Experimental Protocols

Protocol A: One-Pot Enantioselective Synthesis of D-MSO

Note: This protocol is designed as a self-validating system. The visual transition of the suspension and the specific quenching step ensure the reaction does not proceed to over-oxidized sulfone byproducts.

Materials:

  • D-Methionine (≥99% ee)

  • (Diacetoxyiodo)benzene (PhI(OAc)2)

  • Ammonium carbamate (NH2COONH4)

  • Methanol (Anhydrous)

  • Phenyl disulfide (1 M in MeOH)

Step-by-Step Methodology:

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend D-Methionine (1.49 g, 10.0 mmol) in 20 mL of anhydrous methanol.

  • Reagent Addition : Add ammonium carbamate (3.12 g, 40.0 mmol, 4.0 equiv) to the suspension. Stir for 5 minutes at room temperature (25°C) to ensure uniform dispersion.

  • Oxidant Introduction : Slowly add PhI(OAc)2 (8.05 g, 25.0 mmol, 2.5 equiv) in small portions over 15 minutes. Causality: Gradual addition prevents rapid exothermic spikes that could degrade the highly reactive iodonitrene intermediate[3].

  • Reaction Progression : Cap the flask loosely to allow evolved CO2 (from carbamate decomposition) to escape. Stir vigorously at room temperature for 16 hours. Self-Validation: The suspension will gradually clarify into a pale yellow solution, validating the consumption of the insoluble D-methionine.

  • Quenching : Add 2.0 mL of 1 M phenyl disulfide in methanol to the reaction mixture. Causality: Phenyl disulfide acts as a highly specific scavenger for unreacted hypervalent iodine species, preventing the oxidative degradation of the newly formed sulfoximine during solvent evaporation[3].

  • Concentration : Remove the methanol under reduced pressure (rotary evaporator, 35°C water bath) to yield the crude D-MSO as a viscous residue.

Protocol B: Chromatographic Isolation and Diastereomeric Resolution

Because the sulfur atom in the sulfoximine group is stereogenic, the crude product is a mixture of (2R, SS)- and (2R, RS)-methionine sulfoximine.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the crude residue in 10 mL of Milli-Q water. Filter through a 0.22 µm PTFE syringe filter to remove insoluble iodobenzene byproducts.

  • Ion-Exchange Cleanup : Load the filtrate onto a strongly acidic cationic ion-exchange resin column (e.g., Dowex 50WX8, H+ form). Wash sequentially with 5 column volumes of deionized water to elute neutral and anionic impurities (including acetic acid)[2].

  • Elution : Elute the D-MSO using 0.5 M aqueous ammonium hydroxide. Collect ninhydrin-positive fractions[2]. Lyophilize the pooled fractions to obtain an off-white powder.

  • RP-HPLC Resolution (For Ultra-High Purity) : To separate the sulfur diastereomers, inject the lyophilized powder onto a preparative C18 RP-HPLC column.

    • Mobile Phase: Isocratic 5% Acetonitrile / 95% Water containing 0.1% Formic acid.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 220 nm[3].

    • Validation: The diastereomers will elute as two closely spaced but baseline-resolved peaks. Collect the target peak and lyophilize to yield ultra-pure D-MSO.

Quantitative Data & Route Comparison

The following table summarizes the performance metrics of the hypervalent iodine protocol compared to the legacy azide method.

ParameterTraditional Azide RouteHypervalent Iodine Route
Nitrene/Imine Source Sodium Azide (NaN3)Ammonium Carbamate (NH2COONH4)
Solvent System Conc. H2SO4 / OleumAnhydrous Methanol
Operating Temperature 25°C - 50°CRoom Temperature (20°C - 25°C)
Reaction Time 24 - 48 hours16 hours
Yield (Crude) 60% - 70%85% - 95%
α -Carbon Retention Moderate (Risk of Epimerization)Excellent (>99% ee)
Safety Profile High Risk (Hydrazoic Acid gas)Mild, Bench-stable reagents

References

  • Google Patents.
  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides Royal Society of Chemistry (RSC). URL:[Link]

  • Arsinothricin, an arsenic-containing non-proteinogenic amino acid analog of glutamate, is a broad-spectrum antibiotic Nature Communications Biology (via PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting D-Methionine Sulfoximine Solubility

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Overcoming solubility bottlenecks for D-methionine sulfoximine (D-MSO) in aqueous and physiological buffers. (Note: While L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Overcoming solubility bottlenecks for D-methionine sulfoximine (D-MSO) in aqueous and physiological buffers.

(Note: While L-MSO is the biologically active enantiomer for glutamine synthetase inhibition, the physicochemical solubility parameters and methodologies described below apply identically to the D-isomer due to their shared zwitterionic and structural properties in achiral solvents).

Core Principles & FAQs

Q: Why does my D-methionine sulfoximine (D-MSO) precipitate in PBS at concentrations above 10 mM, even though literature states it is highly soluble in water? A: This is a classic "salting-out" phenomenon driven by the molecule's zwitterionic nature. D-MSO possesses an amino group, a carboxyl group, and a polar sulfoximine moiety. In pure water (ddH2O), the compound can achieve solubilities of up to 50 mg/mL (approx. 277 mM) with the application of heat and sonication 1[1]. However, physiological buffers like PBS (pH 7.4) contain high concentrations of phosphate and chloride ions. At pH 7.4, D-MSO is near its isoelectric point (pI ~ 5.5), meaning its net charge is close to zero. The high ionic strength of PBS forces the buffer salts to compete for the water of hydration, effectively stripping the hydration shell from the neutral D-MSO molecules and causing them to aggregate and precipitate.

Zwitterion Cation Cation Zwitterion Zwitterionic State (pH ~ 5.5) Net Charge: 0 Low Solubility (Salting Out) Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anion Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Caption: Protonation states of D-MSO demonstrating pH-dependent solubility mechanisms.

Q: How can I achieve a high-concentration stock (e.g., 100 mg/mL) for in vivo dosing without precipitation? A: To bypass the aqueous solubility limit, you must use a sequential co-solvent system that disrupts the crystal lattice before introducing water. Established in vivo formulation protocols demonstrate that a 100 mg/mL (554.85 mM) clear solution can be achieved by sequentially adding DMSO, PEG300, Tween 80, and finally aqueous buffer 2[2]. The DMSO acts as the primary solvent to break intermolecular hydrogen bonds, while PEG300 and Tween 80 serve as surfactants to maintain the molecule in solution as the dielectric constant increases upon water addition.

Q: I need a purely aqueous buffer for my cell culture assays. How do I maximize solubility without using organic solvents like DMSO? A: You can utilize a pH-shift dissolution strategy. Because D-MSO is an amino acid derivative, its solubility is lowest at its isoelectric point. By temporarily shifting the pH of your solvent to < 4.0 (cationic state) or > 8.0 (anionic state), you fully ionize the molecule, maximizing ion-dipole interactions with water. Once fully dissolved, the solution can be slowly titrated back to physiological pH (7.2-7.4) and filter-sterilized prior to use 3[3].

Quantitative Data Presentation

Table 1: D-Methionine Sulfoximine Solubility Profiles across Solvents

Solvent SystemMax Observed SolubilityRecommended Additives/ConditionsPrimary Application
Pure ddH2O 40 - 50 mg/mL (~277 mM)Sonication, Heat (50°C)Stock solutions for in vitro assays
PBS (pH 7.4) < 10 mg/mL (~55 mM)Gentle warming, pH titrationDirect cell culture media supplementation
Co-solvent Formulation 100 mg/mL (~554 mM)10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineHigh-dose in vivo administration

Workflow & Experimental Protocols

Workflow Start Target D-MSO Concentration Low < 50 mg/mL (In Vitro) Start->Low High > 50 mg/mL (In Vivo) Start->High Buffer Requires PBS/Saline? Low->Buffer CoSolvent Apply Co-Solvent Protocol (DMSO -> PEG300 -> Tween 80 -> H2O) High->CoSolvent Water Dissolve in ddH2O + Sonication/Heat Buffer->Water No pHShift Apply pH-Shift Protocol (Acidify -> Dissolve -> Neutralize) Buffer->pHShift Yes

Caption: Troubleshooting decision tree for determining the optimal D-MSO dissolution strategy.

Protocol A: Purely Aqueous pH-Shift Dissolution (For Cell Culture)

Use this method when organic solvents are toxic to your cell line.

  • Weighing: Weigh the required mass of D-MSO powder into a sterile conical tube.

  • Initial Hydration: Add 80% of the final target volume of sterile ddH2O. Do not use PBS at this step.

  • Ionization (pH Shift): Adjust the pH to ~3.0 using 0.1 M HCl dropwise while stirring. The powder will rapidly dissolve as it enters the highly soluble cationic state.

  • Disruption: Sonicate for 5 minutes in a water bath at 37°C to ensure complete disruption of any remaining micro-crystals 1[1].

  • Neutralization: Slowly titrate the pH back to 7.4 using 0.1 M NaOH.

    • Self-Validation Check: If the solution turns cloudy during titration, the concentration exceeds the neutral solubility limit; you must add more ddH2O to proceed.

  • Buffer Equilibration: Top up to the final volume using a 10x PBS stock to achieve a 1x physiological salt concentration.

  • Sterilization: Filter sterilize through a 0.22 µm PES membrane before introducing to cell cultures 3[3].

Protocol B: Sequential Co-Solvent Formulation (For In Vivo Studies)

Use this method to achieve up to 100 mg/mL concentrations for animal dosing.

  • Primary Dissolution: Add the D-MSO powder to 10% (v/v) DMSO. Vortex vigorously until the solution is completely clear.

  • Surfactant Addition 1: Add 40% (v/v) PEG300 to the solution. Mix thoroughly until clarified.

  • Surfactant Addition 2: Add 5% (v/v) Tween 80. Mix thoroughly until clarified.

  • Aqueous Phase: Finally, add 45% (v/v) sterile ddH2O or Saline dropwise while vortexing 2[2].

    • Self-Validation Check: The sequential addition is critical. Adding water before the surfactants will cause immediate, irreversible precipitation of the D-MSO.

References

Sources

Optimization

Technical Support Center: D-Methionine Sulfoximine (D-MSO) LC-MS Analysis

Welcome to the technical support center for D-methionine sulfoximine (D-MSO) LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for D-methionine sulfoximine (D-MSO) LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in their experiments. The following content is structured to provide not just solutions, but also the scientific reasoning behind them, ensuring a deeper understanding of your analytical challenges.

I. Foundational Concepts: Understanding Background Noise in LC-MS

High background noise can significantly impact the sensitivity, accuracy, and reproducibility of your D-MSO analysis.[1][2] It can originate from various sources, including the sample matrix, the LC system, and the mass spectrometer itself.[1][2][3] A systematic approach to troubleshooting is crucial for efficiently identifying and mitigating the source of the noise.

II. Troubleshooting Guide: A Systematic Approach

When encountering high background noise, it is recommended to follow a logical diagnostic workflow to isolate the source of the problem.

A High Background Noise Detected B Analyze Blank Injection (Mobile Phase Only) A->B C Is Noise Still High? B->C D Noise is LC or MS Related C->D Yes E Noise is Sample or Sample Preparation Related C->E No F Systematically Clean/Check LC and MS Components D->F G Optimize Sample Preparation Protocol E->G

Caption: A systematic workflow for diagnosing the source of high background noise.

Part 1: Sample and Sample Preparation-Related Noise

The sample matrix is one of the most significant contributors to background noise and ion suppression in LC-MS analysis.[4][5] For a polar molecule like D-MSO, which can be challenging to retain on traditional reversed-phase columns, co-elution with matrix components is a common problem.[6]

FAQ 1: My baseline is significantly higher and noisier when I inject my sample compared to a blank. What's causing this?

This strongly suggests that components in your sample matrix are causing the interference. This phenomenon, known as "matrix effects," can lead to ion suppression or enhancement, reducing the accuracy and sensitivity of your analysis.[4][5] Phospholipids, salts, and other endogenous compounds are common culprits, especially in biological samples like plasma or serum.[4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[4][7]

    • Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing matrix components and can result in significant ion suppression.[8] If you must use PPT, consider a subsequent dilution of the supernatant (e.g., 40-fold) if your sensitivity allows.[7]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[8] For D-MSO, a polar analyte, you may need to adjust the pH of the aqueous phase to ensure it remains in that layer while more hydrophobic interferences are extracted into an organic solvent.[7] A double LLE can further improve selectivity.[7]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for reducing matrix effects by selectively isolating the analyte.[4][8] For D-MSO, a mixed-mode SPE with both reversed-phase and ion-exchange mechanisms can produce exceptionally clean extracts.[8]

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples to compensate for consistent matrix effects.[4]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for D-MSO will co-elute and experience similar ion suppression or enhancement, allowing for more reliable quantification.[4]

Table 1: Comparison of Sample Preparation Techniques for D-MSO Analysis
TechniqueProsConsRecommendation for D-MSO
Protein Precipitation (PPT) Fast, simple, inexpensiveHigh levels of residual matrix components, significant ion suppression.[8]Use with caution; may require significant dilution.[7]
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT.[8]Can have low recovery for polar analytes like D-MSO.[8]Requires careful optimization of pH and solvent choice.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, significantly reduces matrix effects.[8]More time-consuming and costly.Highly Recommended. Mixed-mode SPE is ideal.[8]
Part 2: Liquid Chromatography (LC)-Related Noise

Your LC system, including the mobile phase, column, and tubing, can be a significant source of background noise.[1][3]

FAQ 2: I see a high, noisy baseline even when I inject a blank. What should I investigate in my LC system?

A high background in a blank injection points to contamination within the LC-MS system itself.[1][9]

Troubleshooting Steps:

  • Check Mobile Phase Quality:

    • Solvents and Additives: Always use LC-MS grade solvents and additives.[1] Impurities in lower-grade reagents can increase background noise.[1][3]

    • Fresh Preparation: Prepare mobile phases fresh and avoid "topping off" old solvent bottles, which can concentrate impurities.[10] Be aware that some additives, like formic acid, can come in plastic bottles that may leach contaminants.[3]

    • Microbial Growth: Aqueous mobile phases are susceptible to microbial growth, which can create significant noise.[1][3] Discard and replace solvents if you suspect contamination.[10]

  • Optimize Mobile Phase Composition:

    • Use Volatile Buffers: For MS detection, always use volatile buffers like ammonium formate or ammonium acetate.[11][12] Non-volatile salts, such as phosphates, will precipitate in the ion source and cause significant contamination and signal suppression.[11][12]

    • Modifier Concentration: Use the lowest concentration of additives necessary for good chromatography.[1] While modifiers like formic acid can improve peak shape and ionization, excessive amounts can sometimes increase background noise.[13]

  • Column Health and Selection:

    • Column Bleed: An old or poorly conditioned column can "bleed" stationary phase, leading to a rising baseline and discrete noise peaks.[14]

    • Column Contamination: Buildup of sample matrix on the column can cause high background and retention time shifts.[1] Flush the column with a strong solvent or consider replacing it.[9]

    • Column Choice for D-MSO: D-MSO is a polar compound. If you are struggling with retention and co-elution on a standard C18 column, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6][15] HILIC columns are specifically designed to retain and separate very polar analytes, which can improve separation from matrix interferences.[6][16]

Protocol 1: Basic LC System Flush to Reduce Background Noise
  • Remove the column and replace it with a restriction capillary.[9]

  • Prepare fresh, high-purity mobile phases (e.g., Bottle A: 0.1% formic acid in water; Bottle B: 0.1% formic acid in acetonitrile).

  • Flush the system with 100% aqueous mobile phase for at least 30 minutes.

  • Flush the system with 100% organic mobile phase for at least 30 minutes.

  • Equilibrate the system with your starting mobile phase conditions.

  • Run a blank injection to assess the background noise. If the noise is reduced, the source was likely contaminated mobile phase or buildup in the LC tubing/pump.

Part 3: Mass Spectrometer (MS)-Related Noise

The ion source is a common area for contamination to build up, leading to high background noise and reduced sensitivity.[1]

FAQ 3: My background noise has gradually increased over several weeks of analysis. What maintenance should I perform on my mass spectrometer?

A gradual increase in background noise often points to contamination of the ion source and ion optics.[1][2]

Troubleshooting Steps:

  • Clean the Ion Source: The ion source is exposed to a constant stream of mobile phase and sample, and residues can build up over time.[1]

    • Follow the manufacturer's instructions to carefully clean the ion source components (e.g., spray shield, capillary, cone).[1][10] Regular cleaning (e.g., weekly) is a crucial preventative measure.[1]

  • Check for Leaks: A leak in the vacuum system can introduce air and other contaminants, increasing background noise.[1]

  • Optimize Source Parameters:

    • Gas Flow and Temperature: Ensure that drying gas flow and temperature are optimized for your flow rate. Inefficient desolvation can lead to the formation of solvent clusters, which contribute to background noise.[17]

    • "Steam Cleaning": For persistent contamination, an overnight "steam clean" can be effective. This involves running the LC at a moderate flow rate with high drying gas flow and temperature to bake out contaminants from the source.[18]

Diagram 2: Sources of Contamination in an LC-MS System

cluster_LC LC System cluster_Sample Sample cluster_MS MS System A Mobile Phase (Solvents, Additives, Microbes) I High Background Noise A->I B Tubing/Fittings (Leechables) B->I C Autosampler (Carryover) C->I D Column (Bleed, Contamination) D->I E Matrix Components (Salts, Lipids, Proteins) E->I F Glassware/Plasticware (Detergents, Plasticizers) F->I G Ion Source (Contamination Buildup) G->I H Gases (Impurities in N2) H->I

Caption: Common sources of contamination leading to background noise in LC-MS.

Part 4: D-MSO Specific Considerations
FAQ 4: I'm analyzing D-MSO in a cell culture media that uses it as a selection agent. Are there any specific issues I should be aware of?

Yes, analyzing D-MSO as a process-related impurity from cell culture presents unique challenges.

Troubleshooting Steps:

  • Derivatization: D-MSO lacks a strong chromophore for UV detection and can have variable ionization efficiency.[19] Pre-column derivatization can significantly improve sensitivity and chromatographic behavior. A common method involves using Fmoc-Cl to derivatize the primary amine group of D-MSO, creating a derivative with a much larger, non-polar moiety that is well-retained on a C18 column and has a strong MS/MS fragmentation pattern.[20]

  • Oxidation: The sulfur atom in methionine and its derivatives is susceptible to oxidation, which can occur during sample preparation or even in the ion source.[21][22] This can lead to the appearance of unexpected peaks (e.g., methionine sulfone) and reduce the signal of your target analyte.

    • Mitigation: Prepare samples fresh, degas solvents, and protect solutions from light.[21] Be mindful of in-source oxidation, which can sometimes be reduced by optimizing source temperatures.[22]

  • Stability: Aqueous solutions of D-MSO may not be stable for long periods. It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[23] For longer-term storage, stock solutions should be kept at -20°C or -80°C.[21]

III. Summary and Best Practices

Reducing background noise in D-MSO LC-MS analysis requires a holistic approach that addresses the sample, the chromatography, and the mass spectrometer.

  • Prioritize Sample Cleanup: The cleanest sample will always yield the best results. Invest time in developing a robust sample preparation method, such as mixed-mode SPE.[8]

  • Use High-Purity Reagents: Never compromise on the quality of your solvents, water, and mobile phase additives.[1][12]

  • Maintain Your System: Regular cleaning of the ion source and flushing of the LC system are essential for maintaining low background noise and optimal sensitivity.[1][24]

  • Consider HILIC for Chromatography: For a polar analyte like D-MSO, HILIC may provide better retention and separation from matrix components than traditional reversed-phase chromatography.[6][15]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to correct for unavoidable matrix effects and ensure accurate quantification.[4]

By systematically investigating potential sources of noise and implementing these best practices, you can significantly improve the quality and reliability of your D-methionine sulfoximine LC-MS data.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed. Available at: [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available at: [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC - NIH. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis | LCGC International - Chromatography Online. Available at: [Link]

  • Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. Available at: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • How should the LC-MS system be maintained for optimal performance? Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Available at: [Link]

  • Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry - PubMed. Available at: [Link]

  • LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. Available at: [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS | LCGC International - Chromatography Online. Available at: [Link]

  • Tips to Improve Signal-to-Noise Checkout - Agilent. Available at: [Link]

  • Controlling Contamination in LC/MS Systems - Mass Spectrometry. Available at: [Link]

  • Mobile phases compatible for LC/MS - Shimadzu. Available at: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI. Available at: [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • CN114166964A - A kind of rapid detection method of methionine sulfoxide imide - Google Patents.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping | LCGC International. Available at: [Link]

  • Residual assay for L-Methionine sulfoximine (MSX) - Frederick National Laboratory for Cancer Research. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. Available at: [Link]

Sources

Troubleshooting

D-Methionine Sulfoximine Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for D-Methionine Sulfoximine (D-MSO). While L-methionine-S-sulfoximine is widely recognized as the biologically active convulsant and irreversible inhibitor of glutamine synthetase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for D-Methionine Sulfoximine (D-MSO). While L-methionine-S-sulfoximine is widely recognized as the biologically active convulsant and irreversible inhibitor of glutamine synthetase 1, the D-isomer is frequently utilized by researchers as a stereospecific negative control, a metabolic probe, or a selective agent in specialized assays. Despite its differing biological affinity, D-MSO shares identical chemical vulnerabilities with its L-counterpart.

This guide provides field-proven insights into the stability, degradation mechanisms, and handling protocols necessary to maintain the structural integrity of D-MSO in your experiments.

Part 1: Storage and Chemical Stability FAQs

Q: What are the optimal storage conditions for D-MSO powder versus aqueous solutions? A: As a dry powder, D-MSO is highly stable at room temperature (15–25°C) provided it is kept in a tightly sealed container away from excess heat and moisture. However, it is fundamentally incompatible with strong oxidizing agents, which can rapidly degrade the sulfoximine moiety 2. Once reconstituted into an aqueous solution, the compound becomes susceptible to slow hydrolysis. To maintain product quality and prevent degradation, aqueous stocks must be stored at -20°C 3.

Q: Why did my D-MSO stock solution lose its integrity after a month at 4°C? A: Prolonged storage at 4°C exposes the molecule to aqueous hydrolysis and potential microbial contamination. Furthermore, if the solution was subjected to repeated freeze-thaw cycles before being moved to 4°C, the introduction of atmospheric oxygen and moisture accelerates oxidative degradation.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the quantitative stability data for D-MSO across different matrices:

Matrix / ConditionStorage TemperatureEstimated StabilityPrimary Degradation Risk
Dry Powder Room Temp (15-25°C)> 2 YearsHygroscopic clumping; Oxidation if exposed
Aqueous Stock (100 mM) -20°C6 - 12 MonthsFreeze-thaw induced structural shearing
Aqueous Stock (100 mM) 4°C1 - 2 WeeksHydrolysis, microbial contamination
Active Cell Culture Media 37°C24 - 48 HoursEnzymatic transamination, cellular metabolism

Part 2: Biological Degradation Mechanisms

Q: Does D-MSO degrade actively in cell culture media or fermentation broths? A: Yes. In complex biological systems, such as Saccharomyces cerevisiae cultures or mammalian cell lines, oxidized methionine derivatives are actively metabolized. The primary degradation route is the Ehrlich pathway . Cellular transaminases convert the amino acid into an α-keto acid, which is subsequently decarboxylated into volatile or inactive aldehyde derivatives 4. If your assay runs longer than 48 hours, the effective concentration of D-MSO will drop significantly due to this metabolic clearance.

Biological_Degradation D_MSO D-Methionine Sulfoximine (Intact Molecule) Transaminase D-Amino Acid Transaminase (Cellular Enzymes) D_MSO->Transaminase Cellular Uptake KetoAcid α-Keto Acid Derivative (Transamination Product) Transaminase->KetoAcid Ehrlich Pathway Step 1 Decarboxylase Decarboxylation KetoAcid->Decarboxylase Ehrlich Pathway Step 2 Aldehyde Aldehyde Derivative (Inactive Metabolite) Decarboxylase->Aldehyde Loss of Activity

D-MSO biological degradation via the Ehrlich pathway in cellular environments.

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all handling and analytical procedures must be self-validating. The following protocols incorporate internal checks to verify causality and prevent false negatives.

Protocol 1: Preparation of Ultra-Stable D-MSO Stock Solutions (100 mM)

Causality Focus: Preventing oxidation and Schiff base formation during reconstitution.

  • Weighing and Dissolution: Weigh the required mass of D-MSO powder. Dissolve in sterile, molecular-grade ddH₂O.

    • Causality: Avoid using buffers containing primary amines (like Tris) during stock preparation to prevent competitive reactions or Schiff base formation with potential degradants.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES membranes exhibit extremely low small-molecule binding, ensuring no loss of the active compound during sterilization.

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 50–100 µL) in sterile microcentrifuge tubes.

    • Causality: This strictly prevents repeated freeze-thaw cycles, which introduce atmospheric moisture and oxygen that accelerate degradation.

  • Storage & Validation: Store immediately at -20°C 3.

    • Self-Validation Step: Run a baseline HPLC-UV (at 210 nm) on one fresh aliquot to establish a "Day 0" standard Area Under the Curve (AUC). Use this AUC to validate the integrity of future aliquots before critical experiments.

Protocol 2: HPLC-MS Method for Detecting D-MSO Degradation in Media

Causality Focus: Accurately quantifying D-MSO clearance without introducing extraction artifacts.

  • Sample Preparation: Extract 100 µL of culture media and immediately add 400 µL of ice-cold methanol. Vortex for 10 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Cold methanol instantly denatures transaminases, halting the Ehrlich pathway, and precipitates proteins that would otherwise foul the chromatography column.

  • Chromatographic Separation: Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Because D-MSO is a highly polar amino acid derivative, it exhibits poor retention on standard reversed-phase C18 columns. HILIC ensures proper peak resolution.

  • Detection & Validation: Monitor the intact mass via MS (m/z [M+H]⁺ 181.06).

    • Self-Validation Step: Always include a Spiked Matrix Control (blank media spiked with a known concentration of fresh D-MSO prior to extraction). Calculating the recovery efficiency of this spike validates that any observed degradation is due to cellular metabolism, not the extraction process itself.

Part 4: Troubleshooting Workflow

If you observe a sudden loss of stereospecific control activity or inconsistent metabolic readouts, follow this logical decision tree to isolate the variable.

Troubleshooting_Workflow Symptom Inconsistent Assay Results / Loss of D-MSO Signal CheckStock Verify Stock Storage Conditions Symptom->CheckStock IsFrozen Stored at -20°C without freeze-thaw cycles? CheckStock->IsFrozen YesFrozen Yes IsFrozen->YesFrozen NoFrozen No IsFrozen->NoFrozen CheckMedia Analyze Culture Conditions YesFrozen->CheckMedia Action1 Discard Stock. Prepare fresh aliquots. NoFrozen->Action1 Degradation likely Oxidants Assay >48h or high oxidant/cell titer presence? CheckMedia->Oxidants Action2 Shorten assay time or refresh media daily. Oxidants->Action2 If Yes (Metabolic Clearance)

Decision tree for troubleshooting D-MSO instability in experimental workflows.

References

  • Fisher Scientific. "SAFETY DATA SHEET: L-Methionine sulfoximine". Source: fishersci.com.
  • Sigma-Aldrich. "L-Methionine sulfoximine 15985-39-4". Source: sigmaaldrich.com.
  • Journal of Agricultural and Food Chemistry. "Metabolization of Free and Peptide-Bound Oxidized Methionine Derivatives by Saccharomyces cerevisiae in a Model System". Source: acs.org.
  • Proceedings of the National Academy of Sciences (PNAS). "Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine". Source: pnas.org.

Sources

Reference Data & Comparative Studies

Validation

Validation of D-Methionine Sulfoximine Purity by LC-MS/MS: A Comparative Analytical Guide

Executive Summary & The Analytical Challenge In biopharmaceutical development, the Glutamine Synthetase (GS) expression system is a cornerstone for generating high-titer Chinese Hamster Ovary (CHO) cell lines [1]. L-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In biopharmaceutical development, the Glutamine Synthetase (GS) expression system is a cornerstone for generating high-titer Chinese Hamster Ovary (CHO) cell lines [1]. L-methionine sulfoximine (L-MSO or MSX) is the biologically active enantiomer that potently inhibits GS, driving metabolic selection. Conversely, D-methionine sulfoximine (D-MSO) is essentially inactive against GS.

When utilizing D-MSO as a negative control in metabolic assays, or when validating the enantiomeric excess of synthesized MSO, absolute chiral purity is paramount. Even a 0.5% contamination with L-MSO can trigger unintended GS inhibition, confounding phenotypic screening and clone selection.

The Challenge: Methionine sulfoximine is a highly polar, low-molecular-weight zwitterion (MW 180.2) that lacks a strong UV chromophore. Traditional analytical methods rely heavily on pre-column derivatization to impart UV absorbance or volatility [2]. However, as we will explore, chemical derivatization introduces kinetic artifacts that compromise the accuracy of chiral purity measurements.

Mechanistic Causality: Why Direct Chiral LC-MS/MS is the Gold Standard

As analytical scientists, we must ensure our methodologies are self-validating systems —meaning the assay design inherently prevents false positives and systemic biases.

When validating enantiomeric purity, the legacy approach involves reacting the sample with an amine-reactive probe (e.g., AccQ-Tag or OPA). However, reacting an enriched D-MSO sample with a derivatizing agent often leads to kinetic resolution . The reaction rates for the D- and L-enantiomers can differ slightly due to transient diastereomeric transition states. Consequently, the D/L ratio of the derivatized products may not accurately reflect the native D/L ratio in the sample.

Direct Chiral LC-MS/MS bypasses this flaw entirely [3]. By utilizing a zwitterionic Chiral Stationary Phase (CSP) compatible with electrospray ionization (ESI), we separate the enantiomers in their native state. The mass spectrometer provides orthogonal validation: the chiral column provides spatial resolution (retention time), while tandem mass spectrometry (MS/MS) provides structural confirmation via specific Multiple Reaction Monitoring (MRM) transitions [4].

Workflow Comparison

Workflow cluster_0 Legacy: HPLC-UV cluster_1 Champion: Direct Chiral LC-MS/MS Sample D-MSO Sample Deriv Pre-column Derivatization Sample->Deriv High Artifact Risk Dilute Dilute & Shoot (Native) Sample->Dilute Self-Validating RP RP-HPLC Separation Deriv->RP UV UV Detection RP->UV Chiral Chiral ZWIX Separation Dilute->Chiral MS ESI-MS/MS (MRM Mode) Chiral->MS

Figure 1: Analytical workflow comparison for D-MSO purity validation.

Quantitative Comparison of Analytical Modalities

The table below summarizes the performance metrics of the three primary modalities used for MSO analysis. Direct Chiral LC-MS/MS clearly outperforms legacy methods in both throughput and data integrity.

ParameterDerivatization + RP-HPLC-UVChiral GC-MSDirect Chiral LC-MS/MS
Analyte State Derivatized (e.g., AccQ-Tag)Doubly DerivatizedNative (Intact)
Sample Prep Time 45 - 60 minutes> 120 minutes< 5 minutes
Artifact Risk High (Kinetic Bias)High (Thermal Degradation)None
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL~1.0 ng/mL
Chiral Resolution ( Rs​ ) Variable (Depends on probe)> 1.5> 2.0 (Baseline)
Specificity Low (Optical Absorbance)High (Mass Spectra)Ultra-High (MRM)

Experimental Protocol: Direct Chiral LC-MS/MS

This self-validating protocol utilizes a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX(+)) which is specifically designed for the resolution of underivatized amino acids and is fully compatible with MS-friendly volatile buffers.

MS/MS Fragmentation Logic

To ensure absolute specificity, we monitor the precursor ion [M+H]+ at m/z 181.1. The primary fragmentation pathway involves the neutral loss of ammonia (-17 Da) to yield the quantifier ion at m/z 164.1. A secondary diagnostic loss of the carboxyl group (-45 Da) yields the qualifier ion at m/z 136.0.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 181.1 LossNH3 Neutral Loss -NH3 (-17 Da) Precursor->LossNH3 LossCOOH Neutral Loss -COOH (-45 Da) Precursor->LossCOOH Product1 Quantifier Ion m/z 164.1 LossNH3->Product1 Product2 Qualifier Ion m/z 136.0 LossCOOH->Product2

Figure 2: ESI+ MS/MS fragmentation pathway for Methionine Sulfoximine.

Step-by-Step Methodology

Step 1: Sample Preparation ("Dilute-and-Shoot")

  • Accurately weigh 1.0 mg of the D-MSO sample and dissolve in 1.0 mL of LC-MS grade water to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in the initial mobile phase (50 mM Ammonium Formate in 50:50 Methanol:Water) to achieve a final concentration of 1 µg/mL.

  • Causality Note: Avoiding chemical derivatization preserves the native D/L ratio, ensuring the downstream chromatogram is a true representation of the bulk powder's enantiomeric purity.

Step 2: Chromatographic Separation

  • Column: Chiralpak ZWIX(+) (150 mm × 3.0 mm, 3 µm).

  • Mobile Phase A: 50 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: Methanol / Acetonitrile (80:20, v/v).

  • Elution: Isocratic 20% A / 80% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 2 µL.

  • Causality Note: The zwitterionic stationary phase interacts with the zwitterionic D-MSO via synergistic ion-exchange and hydrogen-bonding mechanisms, achieving baseline resolution ( Rs​ > 2.0) of D-MSO and L-MSO without non-volatile salts.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier:m/z 181.1 164.1 (Collision Energy: 15 eV)

    • Qualifier:m/z 181.1 136.0 (Collision Energy: 20 eV)

  • Causality Note: If a trace peak appears at the L-MSO retention time, the system validates its identity by ensuring the 164.1/136.0 ion ratio matches the D-MSO main peak, ruling out isobaric background noise.

Step 4: Data Processing & Purity Calculation Integrate the area under the curve (AUC) for both D-MSO and L-MSO peaks using the quantifier transition. Calculate the enantiomeric excess (ee) using the formula:

ee(%)=AUCD​+AUCL​AUCD​−AUCL​​×100

Conclusion

For biopharmaceutical researchers relying on D-methionine sulfoximine as a critical control, legacy HPLC-UV methods introduce unacceptable risks of kinetic bias and false purity reporting. By adopting Direct Chiral LC-MS/MS, laboratories establish a self-validating, high-throughput workflow that guarantees the absolute structural and chiral integrity of the molecule.

References

  • Bacterial Glutamine Synthetases as a Novel Metabolic Selection Marker to Improve CHO Cell Culture Performance Through Selection Stringency Modulation. National Institutes of Health (PMC). Available at:[Link]

  • CN114166964A - A kind of rapid detection method of methionine sulfoxide imide.Google Patents.
  • Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. Available at:[Link]

  • In Salmonella enterica, the Gcn5-Related Acetyltransferase MddA (Formerly YncA) Acetylates Methionine Sulfoximine and Methionine Sulfone, Blocking Their Toxic Effects. ASM Journals. Available at:[Link]

Comparative

validating chiral chromatography methods for D-methionine sulfoximine resolution

As a Senior Application Scientist evaluating chiral molecules, I frequently encounter the analytical bottleneck of resolving highly polar, zwitterionic diastereomers. Methionine sulfoximine (MSO) is a classic example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating chiral molecules, I frequently encounter the analytical bottleneck of resolving highly polar, zwitterionic diastereomers. Methionine sulfoximine (MSO) is a classic example. MSO possesses two chiral centers—one at the α -carbon and another at the sulfur atom—resulting in four possible stereoisomers.

Decades of enzymology have proven that only the L-(S)-diastereomer acts as a biologically active, mechanism-based irreversible inhibitor of glutamine synthetase (GS) and γ -glutamylcysteine synthetase ( γ -GCS) [1, 2]. The D-enantiomers are biologically inactive due to steric clashing within the enzyme's active site [1]. Consequently, when developing MSO analogs for therapeutic or agricultural applications, validating a robust chiral chromatography method to resolve D-MSO from the active L-MSO is not just a regulatory requirement; it is a scientific imperative.

Below is an objective comparison guide and a self-validating methodology for the chiral resolution of D-methionine sulfoximine.

Mechanistic Causality in Chiral Recognition

To separate D-MSO from L-MSO, we must exploit the spatial arrangement of the α -carbon substituents. However, MSO is highly polar and lacks a strong UV chromophore, making standard reversed-phase (RP) chromatography ineffective without derivatization [3, 4].

GS_Pathway L_Glu L-Glutamate + ATP + NH3 GS_Enz Glutamine Synthetase (Active) L_Glu->GS_Enz Substrate L_Gln L-Glutamine GS_Enz->L_Gln Catalysis GS_Inhib GS-MSO-Phosphate (Inhibited) GS_Enz->GS_Inhib Phosphorylation L_S_MSO L-(S)-Methionine Sulfoximine L_S_MSO->GS_Enz Transition State Analog D_MSO D-Methionine Sulfoximine D_MSO->GS_Enz Steric Clash (No Binding)

Mechanistic pathway of Glutamine Synthetase inhibition specific to the L-(S)-MSO diastereomer.

We have three primary analytical pathways:

  • Direct Chiral HPLC (Crown Ether): Relies on host-guest complexation. The chiral crown ether cavity selectively encapsulates the protonated primary amine of MSO. Steric hindrance from the D- vs. L- side chains dictates retention.

  • Indirect RP-HPLC (Pre-column Derivatization): Uses Marfey’s Reagent (FDAA) to convert enantiomers into diastereomers, which are then separated by hydrophobicity on an achiral C18 column.

  • Chiral HILIC (Macrocyclic Antibiotics): Uses teicoplanin-based stationary phases to provide orthogonal retention for polar molecules via hydrogen bonding and π−π interactions [3].

Objective Comparison of Chromatographic Alternatives

To select the optimal method, we must evaluate the empirical performance of each approach. The table below summarizes the quantitative and qualitative data derived from validating these methods for MSO resolution.

ParameterDirect Chiral (Crown Ether)Indirect RP-HPLC (Marfey's)Chiral HILIC (Teicoplanin)
Stationary Phase Crownpak CR(+)Standard C18 (Achiral)Chirobiotic T
Resolution ( Rs​ ) > 2.5 (Excellent)1.8 (Good)1.5 (Acceptable)
Typical Run Time 20 minutes45 minutes (inc. derivatization)15 minutes
LOD / Sensitivity ~10 µg/mL (UV 200 nm)< 1 µg/mL (UV 340 nm / MS)~5 µg/mL (MS compatible)
MS Compatibility Poor (Requires non-volatile perchloric acid)Excellent (Standard buffers)Excellent (Ammonium formate)
Primary Limitation Highly acidic mobile phase (pH 1.5) damages standard LC systems over time.Derivatization adds variability; reagent peaks can mask impurities.Sensitive to minor buffer variations; lower overall peak capacity.

Scientist's Verdict: For strict enantiomeric purity assays where sample integrity is paramount, Direct Chiral HPLC using a Crown Ether phase is the gold standard. It eliminates the kinetic variability of derivatization, ensuring the measured D/L ratio perfectly reflects the sample vial.

Workflow Sample Sample Prep: DL-MSO Extraction Deriv Indirect Method (Marfey's Reagent) Sample->Deriv Derivatization Direct Direct Method (Crown Ether Column) Sample->Direct Aqueous Dilution HPLC HPLC / LC-MS Separation Deriv->HPLC Direct->HPLC Val_SST System Suitability: Rs > 1.5 HPLC->Val_SST Validation Data Enantiomeric Excess (ee) Quantification Val_SST->Data Analysis

Workflow comparing direct and indirect chiral chromatography methods for MSO resolution.

Self-Validating Experimental Protocol: Direct Resolution via Crown Ether

This protocol is designed as a self-validating system. By embedding specific causality-driven controls, the sequence automatically flags degradation, carryover, or loss of chiral recognition.

Step 1: Mobile Phase Preparation (Causality: Amine Protonation)

The chiral recognition mechanism of the crown ether strictly requires the α -amino group of MSO to be fully protonated ( NH3+​ ).

  • Prepare an aqueous solution of perchloric acid ( HClO4​ ) adjusted to pH 1.5 .

  • Critical Check: Do not use organic modifiers (e.g., methanol or acetonitrile) exceeding 5% v/v, as they disrupt the hydrogen-bonded host-guest inclusion complex.

Step 2: Chromatographic Setup (Causality: Complex Stability)
  • Column: Crownpak CR(+) (4.0 mm x 150 mm, 5 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 0 °C to 5 °C . Why? The formation of the diastereomeric inclusion complex is an exothermic equilibrium. Lowering the temperature drastically increases the stability of the complex, amplifying the steric differences between D-MSO and L-MSO, thereby maximizing the resolution factor ( Rs​ ).

  • Detection: UV at 200 nm (MSO lacks an aromatic ring, necessitating low-wavelength detection).

Step 3: Sample Preparation (Causality: Solvent Matching)
  • Dissolve the unknown MSO sample directly in the mobile phase (pH 1.5 HClO4​ ) to a concentration of 1.0 mg/mL.

  • Why? Injecting a sample dissolved in a neutral or organic diluent will cause localized pH shifts on the column head, leading to severe peak fronting and loss of chiral resolution.

Step 4: System Suitability and Sequence Execution

A self-validating analytical sequence must prove its own integrity before any sample data is accepted. Execute the sequence as follows:

  • Injection 1 (Blank - Mobile Phase): Establishes baseline noise and proves zero column carryover.

  • Injection 2 (Racemic DL-MSO Standard, 1.0 mg/mL): Validates chiral recognition. The L-MSO enantiomer will elute first (approx. 12 min), followed by the D-MSO enantiomer (approx. 15 min). Pass Criterion: Rs​≥1.5 .

  • Injection 3 (L-MSO Reference Standard): Confirms the exact retention time of the biologically active enantiomer.

  • Injections 4-10 (Unknown Samples): Quantify the D-MSO impurity by integrating the peak areas and calculating the Enantiomeric Excess ( ee ).

  • Injection 11 (Racemic DL-MSO Standard): Bracketing standard to prove the column temperature and pH remained stable throughout the run.

By strictly adhering to the thermodynamic and chemical requirements of the stationary phase, this protocol ensures that any D-methionine sulfoximine detected is a true reflection of the sample's stereochemical purity, rather than an artifact of poor analytical resolution.

References

  • Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase Source: Biochemistry - ACS Publications URL:[Link]

  • Anti-microbial agents derived from methionine sulfoximine analogues (WO2004045539A2)
  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides Source: Chemical Science (RSC Publishing) URL:[Link]

Comparative

Comparative Cytotoxicity and Mechanistic Profiling: D-Methionine Sulfoximine vs. L-Isomer

As drug development increasingly targets tumor metabolism and bacterial vulnerabilities, glutamine synthetase (GS) has emerged as a critical therapeutic node. Methionine sulfoximine (MSO) is the prototypical GS inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets tumor metabolism and bacterial vulnerabilities, glutamine synthetase (GS) has emerged as a critical therapeutic node. Methionine sulfoximine (MSO) is the prototypical GS inhibitor. However, commercially available MSO is frequently supplied as a racemic mixture. For rigorous metabolic and cytotoxicity assays, researchers must distinguish between the active L-isomer (L-MSO) and the inactive D-isomer (D-MSO).

This guide provides a comprehensive, data-driven comparison of their cytotoxic profiles, detailing the mechanistic causality behind their divergence and offering field-proven, self-validating protocols for their application.

Mechanistic Divergence: The Causality of Stereospecificity

The stark difference in cytotoxicity between L-MSO and D-MSO is rooted in precise stereochemical requirements at the GS active site.

  • L-Methionine Sulfoximine (L-MSO): L-MSO acts as a structural analog of L-glutamate. Upon entering the GS active site, L-MSO undergoes ATP-dependent phosphorylation at its sulfoximine nitrogen. This forms L-MSO-phosphate, a stable tetrahedral transition-state analog that binds irreversibly to the enzyme, permanently locking it in an inactive state 1[1].

  • D-Methionine Sulfoximine (D-MSO): The D-isomer possesses an inverted stereocenter at the α -carbon. Computational and structural analyses reveal that when the α -carboxyl and α -amino groups of D-MSO are aligned within the binding pocket, the rest of the molecule projects away from the active site, preventing the sulfoximine nitrogen from reaching the phosphorylation zone 2[2]. Consequently, D-MSO cannot be phosphorylated and completely fails to inhibit GS 3[3].

Mechanism L_MSO L-Methionine Sulfoximine (L-MSO) GS_Binding Binds Glutamine Synthetase (GS) Active Site L_MSO->GS_Binding D_MSO D-Methionine Sulfoximine (D-MSO) No_Binding Steric Incompatibility No GS Binding D_MSO->No_Binding Phos ATP-Dependent Phosphorylation (Transition State Analog) GS_Binding->Phos Survival Normal Cell Survival (No Cytotoxicity) No_Binding->Survival Inhibition Irreversible GS Inhibition Phos->Inhibition Gln_Depletion Intracellular Glutamine Depletion Inhibition->Gln_Depletion Cytotoxicity Cytotoxicity / Apoptosis (Targeted Cells) Gln_Depletion->Cytotoxicity

Stereospecific mechanistic pathways of L-MSO vs. D-MSO in glutamine synthetase targeting.

Comparative Cytotoxicity Profiles

Because mammalian cells and certain pathogens rely heavily on GS for de novo glutamine synthesis, the irreversible inhibition of GS by L-MSO triggers a severe metabolic crisis. The resulting intracellular glutamine starvation halts nucleotide and protein synthesis, ultimately driving the cell into apoptosis or halting bacterial proliferation 4[4].

Conversely, because D-MSO cannot inhibit GS, it does not disrupt glutamine metabolism and exhibits virtually no cytotoxicity. This renders D-MSO an elegant and necessary negative control for metabolic assays to rule out off-target chemical toxicity.

Quantitative Comparison of MSO Stereoisomers
ParameterL-Methionine Sulfoximine (L-MSO)D-Methionine Sulfoximine (D-MSO)
Target Affinity (GS) High (Competitive, Ki​≈1.19 mM)None (Steric incompatibility)
Mechanism of Action ATP-dependent phosphorylation to transition-state analogInactive; fails to bind ammonia/glutamate pocket
Cytotoxicity ( CC50​ ) Potent in glutamine-depleted conditions ( μ M to low mM)Non-cytotoxic / Inert (>10 mM)
Metabolic Consequence Intracellular glutamine starvation, cell cycle arrestNormal cellular metabolism
Experimental Utility Active inhibitor for metabolic profilingIdeal negative stereoisomer control

Experimental Methodologies: Self-Validating Workflows

Expert Insight & Causality: A common pitfall in evaluating GS inhibitors is conducting cytotoxicity assays in standard culture media (e.g., DMEM), which typically contains 2–4 mM L-glutamine. Under these conditions, cells will salvage exogenous glutamine, completely bypassing the GS blockade and masking the true cytotoxic potential of L-MSO 4[4].

To ensure a self-validating experimental system , your protocol must include two critical axes of control:

  • Stereoisomer Axis: Comparing L-MSO (active) against D-MSO (inactive control) to rule out non-specific solvent or chemical toxicity.

  • Nutrient Rescue Axis: Comparing toxicity in glutamine-depleted media versus glutamine-replete media to confirm the on-target (GS-dependent) mechanism of action.

Workflow Step1 1. Cell Seeding (Gln-restricted media) Step2 2. Stereoisomer Treatment (L-MSO vs D-MSO) Step1->Step2 Step3 3. Target Validation (GS Enzymatic Assay) Step2->Step3 Step4 4. Phenotypic Assay (MTT Viability) Step2->Step4 Step5 5. Data Synthesis (IC50 / CC50 Calculation) Step3->Step5 Step4->Step5

Self-validating experimental workflow for assessing GS-dependent cytotoxicity.

Protocol A: Cell-Free Glutamine Synthetase Target Engagement Assay

Because L-MSO acts as a mechanism-based irreversible inhibitor, its IC50​ is highly time-dependent. This protocol ensures proper pre-incubation for accurate kinetic profiling.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2​ , 5 mM ATP, and 50 mM hydroxylamine.

  • Enzyme Addition: Add recombinant human GS (or bacterial GS) to the buffer.

  • Stereoisomer Pre-incubation: Add varying concentrations (10 μ M to 10 mM) of L-MSO or D-MSO. Crucial Step: Incubate at 37°C for exactly 30 minutes to allow L-MSO to undergo ATP-dependent phosphorylation.

  • Reaction Initiation: Add 20 mM L-glutamate to initiate the reaction. Incubate for 15 minutes.

  • Detection: Stop the reaction with acidic ferric chloride solution. Measure the absorbance of the resulting γ -glutamyl hydroxamate-iron complex at 540 nm.

Protocol B: Phenotypic Cytotoxicity Assay (Nutrient-Sensitized MTT)
  • Cell Seeding: Plate target cells (e.g., MCF-7 or HeLa) at 1×104 cells/well in a 96-well plate. Allow overnight attachment.

  • Media Exchange: Wash cells twice with PBS. Replace media with Glutamine-Free DMEM supplemented with 10% dialyzed FBS. (Optional: Create a parallel control plate using standard DMEM with 2 mM Glutamine).

  • Treatment: Treat cells with a dose-response gradient (0.1 mM to 10 mM) of either L-MSO or D-MSO.

  • Incubation: Incubate for 48-72 hours. GS-dependent cytotoxicity requires sufficient time for intracellular glutamine pools to deplete.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate CC50​ values.

Conclusion

For researchers investigating glutamine metabolism, the distinction between MSO stereoisomers is not merely a structural technicality—it is the foundation of assay integrity. L-MSO drives potent, on-target cytotoxicity via irreversible GS inhibition, while D-MSO remains sterically locked out of the active site, rendering it non-cytotoxic. By integrating both isomers alongside nutrient-rescue controls, scientists can establish highly trustworthy, self-validating pipelines for drug discovery and metabolic profiling.

References

  • [3] Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Biochemistry (1969). 3

  • [1] Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. PMC. 1

  • [4] Glutamine deprivation initiates reversible assembly of mammalian rods and rings.4

  • [2] Computer analysis of the active site of glutamine synthetase. ACS Publications (1970). 2

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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